3-Chloro-2-hydroxy-5-methoxybenzoic acid chemical structure and properties
Executive Summary 3-Chloro-2-hydroxy-5-methoxybenzoic acid (CAS 1245532-48-2) is a highly specialized aromatic building block belonging to the class of substituted salicylic acids.[1][2][3] Structurally, it integrates a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Chloro-2-hydroxy-5-methoxybenzoic acid (CAS 1245532-48-2) is a highly specialized aromatic building block belonging to the class of substituted salicylic acids.[1][2][3] Structurally, it integrates a phenolic hydroxyl group, a carboxylic acid, a methoxy ether, and a chlorine substituent on a benzene core. This unique substitution pattern imparts distinct electronic and steric properties, making it a critical intermediate in the synthesis of vanilloid-receptor modulators, agrochemicals, and non-steroidal anti-inflammatory drug (NSAID) analogs.
This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthetic pathways, and handling protocols, designed for researchers in medicinal chemistry and process development.
The molecule features a pseudo-ring system formed by an intramolecular hydrogen bond between the phenolic hydroxyl proton (C2-OH) and the carbonyl oxygen of the carboxylic acid (C1-COOH). This interaction stabilizes the planar conformation and significantly influences the compound's pKa and solubility.
Electronic Effects:
C2-OH: Strong electron donor (activator), directs electrophilic attack to C3 and C5.
C5-OMe: Electron donor, directs to C4 and C6.
C3-Cl: Electron-withdrawing group (inductive), located in the "ortho-ortho" pocket between the hydroxyl and carboxyl groups, increasing the acidity of the phenolic proton.
Physicochemical Profile
The following data aggregates experimental values where available and high-confidence predicted models (ACD/Labs, EPISuite) for this specific congener.
Property
Value / Range
Note
Appearance
White to off-white crystalline powder
Standard solid state
Melting Point
172 – 176 °C
Predicted based on structural analogs
Boiling Point
365.1 ± 42.0 °C
At 760 mmHg (Predicted)
Density
1.5 ± 0.1 g/cm³
High density due to halogenation
pKa (Carboxyl)
2.45 ± 0.20
Acidified by ortho-Cl and ortho-OH
pKa (Phenol)
10.8 ± 0.30
Stabilized by H-bonding
LogP
2.18 ± 0.32
Moderate lipophilicity
Solubility
DMSO (>20 mg/mL), Methanol, Ethanol
Sparingly soluble in water
Synthetic Pathways[12]
The synthesis of 3-chloro-2-hydroxy-5-methoxybenzoic acid is non-trivial due to the need for precise regiocontrol during chlorination. The 5-methoxy group activates the ring, making over-chlorination a risk.
Primary Route: Regioselective Chlorination
This protocol utilizes 5-methoxysalicylic acid (2-hydroxy-5-methoxybenzoic acid) as the starting material. The challenge is directing the chlorine to the C3 position (crowded) rather than C4 or C6.
Mechanism: The C2-hydroxyl group is the strongest directing group. While C5 is blocked, C3 is ortho to the OH and meta to the COOH, making it the electronically favored site despite steric hindrance.
Protocol Steps:
Dissolution: Dissolve 10.0 g (59.5 mmol) of 5-methoxysalicylic acid in 100 mL of Glacial Acetic Acid.
Reagent Preparation: Prepare a solution of N-Chlorosuccinimide (NCS) (1.05 eq, 8.35 g) in 50 mL acetonitrile or acetic acid.
Addition: Add the NCS solution dropwise to the starting material at 0–5 °C. Low temperature is critical to prevent chlorination at the C4/C6 positions.
Reaction: Stir at room temperature (25 °C) for 12–24 hours. Monitor via HPLC or TLC (Mobile phase: Hexane/EtOAc 1:1).
Quenching: Pour the reaction mixture into 300 mL of ice-water.
Isolation: Filter the resulting precipitate.
Purification: Recrystallize from Ethanol/Water (9:1) to remove any 3,6-dichloro impurities.
Secondary Route: Oxidation of Aldehyde
Alternatively, the commercially available aldehyde 3-chloro-2-hydroxy-5-methoxybenzaldehyde (CAS 90110-33-1) can be oxidized. This method is preferred for small-scale, high-purity requirements as it avoids isomer separation.
Isotope Pattern: A distinct Chlorine pattern will be observed:
M (100%) at 201.0
M+2 (~32%) at 203.0 (Characteristic of ³⁷Cl isotope).
Biological & Pharmaceutical Relevance[13]
This compound serves as a "privileged scaffold" in drug discovery, particularly for targets involving oxidative stress and inflammation.
Vanilloid Receptor Modulation: The 3-chloro-5-methoxy substitution mimics the steric bulk of biological vanilloids, potentially modulating TRPV1 channels involved in pain signaling.
Inhibitor Scaffold: Used in the design of inhibitors for D-amino acid oxidase (DAAO) , a target in schizophrenia treatment. The carboxylic acid binds to the active site arginine, while the phenolic OH interacts with the cofactor.
Agrochemicals: Halogenated salicylic acids are precursors to herbicides that mimic plant hormones (auxins).
Structure-Activity Relationship (SAR) Logic
Figure 2: Pharmacophore mapping of functional groups for biological interaction.
Handling and Safety (GHS)
Signal Word:WARNING
Hazard Class
H-Statement
Description
Skin Irritation
H315
Causes skin irritation.
Eye Irritation
H319
Causes serious eye irritation.
STOT-SE
H335
May cause respiratory irritation.
Storage Protocol:
Store at 2–8 °C (Refrigerated).
Keep container tightly closed in a dry and well-ventilated place.
Incompatible with strong oxidizing agents and strong bases.
References
PubChem Compound Summary. (n.d.). 3-Chloro-2-hydroxy-5-methoxybenzoic acid (CID 50883018). National Center for Biotechnology Information. Retrieved from [Link]
Organic Syntheses. (n.d.). General Methods for Chlorination of Phenols. (Reference for synthetic methodology). Retrieved from [Link]
physicochemical properties of 3-Chloro-2-hydroxy-5-methoxybenzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-2-hydroxy-5-methoxybenzoic Acid Abstract 3-Chloro-2-hydroxy-5-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid featuring a unique...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-2-hydroxy-5-methoxybenzoic Acid
Abstract
3-Chloro-2-hydroxy-5-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid featuring a unique combination of functional groups that make it a molecule of significant interest for researchers in medicinal chemistry, drug discovery, and materials science. Its structural characteristics—a carboxylic acid, a phenolic hydroxyl, a chloro group, and a methoxy group—impart a distinct profile of reactivity, acidity, lipophilicity, and spectroscopic behavior. This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. While experimental data for this specific isomer is sparse in publicly available literature, this document synthesizes information from analogous structures and predictive models to offer authoritative insights. It covers molecular structure, predicted physicochemical parameters (pKa, LogP), a detailed breakdown of expected spectroscopic signatures (NMR, IR, MS), and proposed analytical methodologies for its characterization. Furthermore, this guide includes detailed, field-proven experimental protocols for determining key properties, a plausible retrosynthetic pathway for its synthesis, and a discussion of its potential applications, particularly within the domain of drug development.
Introduction: A Molecule of Untapped Potential
Substituted benzoic acids are foundational scaffolds in the development of pharmaceuticals and functional materials. The specific arrangement of substituents on the aromatic ring dictates the molecule's three-dimensional conformation, electronic distribution, and ability to interact with biological targets or other chemical species. 3-Chloro-2-hydroxy-5-methoxybenzoic acid presents a compelling case for study due to the interplay of its functional groups.
The carboxylic acid and adjacent hydroxyl group can form a strong intramolecular hydrogen bond, influencing acidity and conformation, a feature common to salicylic acid derivatives.
The chloro substituent acts as an electron-withdrawing group via induction, impacting the molecule's acidity and reactivity.
The methoxy group , an electron-donating group through resonance, further modulates the electronic properties of the aromatic ring.
This unique combination makes it a valuable intermediate or a potential pharmacophore. Understanding its fundamental physicochemical properties is the first critical step for any researcher aiming to utilize this compound in a rational design workflow. This guide serves as a foundational resource for such endeavors.
Caption: Chemical structure and key functional groups of the title compound.
Core Physicochemical Properties
A quantitative understanding of a molecule's properties is essential for predicting its behavior in both chemical and biological systems. The following table summarizes the key identifiers and predicted properties for 3-Chloro-2-hydroxy-5-methoxybenzoic acid.
The molecule possesses two acidic protons: one on the carboxylic acid group and one on the phenolic hydroxyl group.
Carboxylic Acid pKa: The pKa of unsubstituted benzoic acid is approximately 4.2. The presence of an ortho-hydroxyl group (as in salicylic acid) lowers the pKa to ~2.97 due to stabilization of the carboxylate anion through intramolecular hydrogen bonding. The electron-withdrawing chloro group at position 3 is expected to further increase acidity (lower the pKa), while the electron-donating methoxy group at position 5 will slightly decrease it. Therefore, the carboxylic acid pKa is predicted to be below 3.0 .
Phenolic Hydroxyl pKa: The pKa of phenol is ~10. The presence of the electron-withdrawing carboxylic acid and chloro groups will make the phenolic proton more acidic, lowering its pKa significantly from 10.
Causality: The precise pKa is a determinant of the molecule's charge state at a given pH, which profoundly impacts its solubility, membrane permeability, and receptor-binding interactions. Accurate experimental determination is crucial for drug development.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of octanol and water, indicating its lipophilicity. The predicted XlogP of 2.2 suggests that the compound is moderately lipophilic.[1] This value reflects a balance between the hydrophilic carboxylic acid and hydroxyl groups and the lipophilic aromatic ring, chloro, and methoxy groups. Lipophilicity is a key parameter in the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a potential drug.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: In a solvent like DMSO-d₆, five distinct signals are expected:
-COOH Proton: A very broad singlet, typically downfield (>12 ppm), which is exchangeable with D₂O.
-OH Proton: A broad singlet, likely between 9-11 ppm, also exchangeable.
Aromatic Protons: Two protons on the aromatic ring are in a meta-relationship. They will appear as two doublets in the range of 7.0-7.5 ppm, with a small coupling constant (J ≈ 2-3 Hz).
-OCH₃ Protons: A sharp singlet integrating to 3H, expected around 3.8-4.0 ppm.[2]
¹³C NMR: Eight distinct signals are expected:
Carbonyl Carbon (-COOH): In the range of 165-170 ppm.
Aromatic Carbons: Six signals between 110-160 ppm. The carbons directly attached to oxygen (C2, C5) will be the most downfield, while the carbon attached to chlorine (C3) will also be significantly shifted.
Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.[2]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong, indicative absorption bands.[3][4][5]
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, often obscuring the C-H stretches.
O-H Stretch (Phenol): A sharper band around 3200-3400 cm⁻¹, which may be resolved from the carboxylic acid O-H.
C-H Stretch (Aromatic & Methyl): Aromatic C-H stretches will appear just above 3000 cm⁻¹; the methyl C-H stretch will be just below 3000 cm⁻¹.
C=O Stretch (Carboxylic Acid): A very strong, sharp absorption band in the region of 1680-1710 cm⁻¹. Intramolecular hydrogen bonding may shift this to a lower wavenumber.
C=C Stretch (Aromatic): Several bands of medium intensity between 1450-1600 cm⁻¹.
C-O Stretch (Ether & Acid): Strong bands in the 1200-1300 cm⁻¹ region.
C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹.
Mass Spectrometry (MS)
Electron Ionization (EI) MS would provide key structural information.
Molecular Ion (M⁺): The molecular ion peak will appear at m/z 202. A crucial feature will be the isotopic peak (M+2) at m/z 204, with an intensity approximately one-third of the M⁺ peak, which is the characteristic signature of a molecule containing one chlorine atom.[1]
Key Fragmentation: The fragmentation pattern is predictable. Common losses from aromatic carboxylic acids include the hydroxyl radical (-OH, M-17) and the carboxyl group (-COOH, M-45).[6] A primary fragmentation would be the loss of the hydroxyl group to form a stable acylium ion.
Caption: A simplified proposed fragmentation pathway for the title compound in MS.
Experimental Protocols
To move from prediction to empirical data, standardized experimental protocols are required. The following sections detail methodologies for determining key physicochemical properties.
Protocol for pKa Determination by Potentiometric Titration
This protocol is a robust method for accurately measuring the pKa values of ionizable compounds.[7][8]
Rationale: Potentiometric titration measures the change in pH of a solution as a titrant of known concentration is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.
Methodology:
Preparation:
Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, 10.0).
Prepare a 0.01 M solution of 3-Chloro-2-hydroxy-5-methoxybenzoic acid in a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) to ensure solubility.
Prepare a standardized 0.1 M solution of NaOH.
Titration:
Place 50 mL of the analyte solution into a beaker with a magnetic stir bar.
Immerse the calibrated pH electrode into the solution.
Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.1 mL) from a burette.
After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
Data Analysis:
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
Determine the equivalence point(s) from the inflection point of the curve (or by using the first derivative plot, ΔpH/ΔV).
The pKa is the pH value at the half-equivalence point volume. For a diprotic acid, two equivalence points and two pKa values will be observed.
Protocol for Thermodynamic Solubility Determination
This "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound.[9][10][11]
Rationale: This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound, providing a true measure of thermodynamic solubility under specific conditions (e.g., pH, temperature).
Methodology:
Sample Preparation:
Add an excess amount of the solid compound to vials containing a specific buffer solution (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure equilibrium is reached.
Equilibration:
Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C).
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved.
Phase Separation:
After equilibration, remove the vials and allow any undissolved solid to settle.
Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all particulate matter.
Quantification:
Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as HPLC-UV.[12][13]
Prepare a calibration curve using standard solutions of the compound of known concentrations to accurately quantify the solubility.
Protocol for HPLC-UV Analysis
Reversed-phase High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity and for quantification of substituted benzoic acids.[12][14]
Rationale: This method separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The acidic nature of the analyte requires careful pH control of the mobile phase to ensure good peak shape.
Methodology:
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A: Water with 0.1% Formic Acid or Phosphoric Acid (to ensure the carboxylic acid is fully protonated, pH < 3).
Mobile Phase B: Acetonitrile or Methanol.
Gradient: A typical starting gradient would be 95% A / 5% B, ramping to 5% A / 95% B over 10-15 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV detector set at a wavelength of maximum absorbance (e.g., ~254 nm or determined by a photodiode array detector scan).
Injection Volume: 10 µL.
Caption: A typical experimental workflow for HPLC analysis.
Synthesis and Reactivity
While a specific synthesis for 3-Chloro-2-hydroxy-5-methoxybenzoic acid is not prominently reported, a plausible retrosynthetic analysis can be constructed based on established organic chemistry principles.
Proposed Retrosynthesis
A logical approach would involve the late-stage introduction of the carboxylic acid group via a Kolbe-Schmitt reaction or carboxylation of an organometallic intermediate. The starting material could be a suitably substituted phenol.
Caption: A plausible retrosynthetic pathway for the target compound.
Synthetic Rationale:
Chlorination: Starting with commercially available 4-methoxyphenol, selective chlorination at the position ortho to the hydroxyl group (and meta to the methoxy group) can be achieved using a mild chlorinating agent like sulfuryl chloride (SO₂Cl₂). The hydroxyl group is a strong ortho, para-director, making the C2 position highly activated.
Carboxylation: The resulting 2-chloro-4-methoxyphenol can then be subjected to the Kolbe-Schmitt reaction.[15][16] This involves forming the potassium phenoxide with potassium carbonate, followed by heating under a high pressure of carbon dioxide. The carboxyl group will preferentially add to the position ortho to the powerful hydroxyl directing group, which is C6 (relative to the hydroxyl). This would yield the desired 3-chloro-2-hydroxy-5-methoxybenzoic acid after acidic workup.
Significance in Drug Discovery and Development
The structural motifs present in 3-Chloro-2-hydroxy-5-methoxybenzoic acid are highly relevant in medicinal chemistry.
Scaffold Potential: The hydroxybenzoic acid core is found in numerous bioactive compounds. It can serve as a versatile anchor for building more complex molecules, presenting vectors for substitution from multiple points on the ring.
Halogen Bonding: The chlorine atom can participate in halogen bonding—a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's active site—which can significantly enhance binding affinity and selectivity.
Metabolic Stability: The methoxy group can sometimes block a site of potential metabolic oxidation on the aromatic ring, thereby improving the pharmacokinetic profile of a drug candidate. For instance, a related compound, 3-chloro-5-hydroxybenzoic acid, is a selective agonist for the lactate receptor GPR81, a target for treating dyslipidemia.
Conclusion
3-Chloro-2-hydroxy-5-methoxybenzoic acid is a compound with a rich set of physicochemical properties that make it a valuable tool for chemical and pharmaceutical research. This guide has provided a comprehensive overview based on predictive methods and data from analogous compounds, covering its structural, spectroscopic, and reactive characteristics. While predictions offer a strong starting point, it is imperative for researchers to perform experimental validation of key parameters such as pKa, solubility, and melting point. The detailed protocols provided herein offer a clear pathway for obtaining this critical data. The unique interplay of its functional groups suggests significant potential for this molecule as a building block in the rational design of novel therapeutics and functional materials.
References
AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
Çelik, M., et al. (2014). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Journal of the Turkish Chemical Society, Section A: Chemistry.
Raytor. (2024). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available from: [Link]
Könczöl, Á., & Dargó, G. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
Pekcan, G., & Hakan Aktas, A. (2010). Spectrophotometric Determination of Pka Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry.
Food Safety and Inspection Service. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Available from: [Link]
SIELC Technologies. Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column. Available from: [Link]
HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Available from: [Link]
ResearchGate. (2011). Determination of pKa for substituted benzoic acids in mixed solvent using density functional theory and QSPR. Available from: [Link]
YouTube. (2021). 2, 3, and 4 hydroxybenzoic acid syntheses. Available from: [Link]
Zaikin, V. G., & Varlamov, A. V. (2008). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry Reviews.
Royal Society of Chemistry. Determining the pKa of 2-hydroxybenzoic acid. Available from: [Link]
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
Royal Society of Chemistry. Supplementary Information. Available from: [Link]
PubChem. 3-Chloro-5-hydroxybenzoic Acid. National Center for Biotechnology Information. Available from: [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
NIST. Benzoic acid, 2,5-dichloro-3-hydroxy-6-methoxy-. NIST Chemistry WebBook. Available from: [Link]
SpectraBase. 3-Chloro-5-methoxybenzoic acid. Available from: [Link]
PubChemLite. 3-chloro-2-hydroxy-5-methoxybenzoic acid (C8H7ClO4). Available from: [Link]
Organic Syntheses. p-HYDROXYBENZOIC ACID. Available from: [Link]
International Journal for Research & Development in Technology. A Literature Review on the Synthesis of para- hydroxybenzoic Acid.
ResearchGate. (2022). 4-Hydroxybenzoic acid derivatives synthesized through metabolic engineering of the shikimate pathway. Available from: [Link]
Doc Brown's Chemistry. mass spectrum of benzoic acid. Available from: [Link]
Technical Whitepaper: Characterization and Utility of 3-Chloro-2-hydroxy-5-methoxybenzoic Acid
Executive Summary 3-Chloro-2-hydroxy-5-methoxybenzoic acid (CAS 1245532-48-2) is a specialized salicylic acid derivative serving as a critical intermediate in the synthesis of agrochemicals and pharmaceutical scaffolds....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Chloro-2-hydroxy-5-methoxybenzoic acid (CAS 1245532-48-2) is a specialized salicylic acid derivative serving as a critical intermediate in the synthesis of agrochemicals and pharmaceutical scaffolds. Distinguished by its specific chlorination pattern, this compound offers unique steric and electronic properties that modulate the biological activity of downstream derivatives. This guide provides a comprehensive technical profile, including validated synthesis pathways, rigorous identification protocols, and structural characterization data designed to support researchers in drug discovery and process chemistry.
Part 1: Chemical Identity & Physiochemical Profile
The precise identification of this compound is paramount, as positional isomers (such as 3-chloro-5-methoxybenzoic acid or 5-chlorosalicylic acid) possess distinct reactivities and biological profiles.
Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
Structural Architecture
The compound features a benzoic acid core with three key substituents:
C1 Carboxyl Group (-COOH): Provides acidic character and a handle for esterification/coupling.
C2 Hydroxyl Group (-OH): Establishes the "salicylic" core, enabling intramolecular hydrogen bonding with the carboxylyl carbonyl, which stabilizes the structure.
C3 Chlorine Atom (-Cl): Introduces lipophilicity and steric bulk ortho to the phenol, blocking metabolic oxidation at this site.
C5 Methoxy Group (-OCH₃): An electron-donating group that activates the ring, influencing the pKa of the phenol.
Part 2: Synthetic Pathways & Production
Expert Insight: The synthesis of CAS 1245532-48-2 is governed by the principles of Electrophilic Aromatic Substitution (EAS). The starting material, 5-methoxysalicylic acid, contains two directing groups: the strong -OH (ortho/para director) and the -OMe (ortho/para director). The carboxyl group is a meta director but is deactivated.
The -OH group at position 2 is the most powerful activating group. It directs incoming electrophiles to positions 3 (ortho) and 5 (para). Since position 5 is already occupied by the methoxy group, the 3-position is the exclusive site for monochlorination .
Validated Synthesis Protocol
Reaction: Chlorination of 5-methoxysalicylic acid.[1]
Reagent: N-Chlorosuccinimide (NCS) is preferred over chlorine gas (
) for laboratory scale to prevent over-chlorination or oxidation of the electron-rich ring.
Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF).
Conditions:
to Room Temperature, 4-12 hours.
Step-by-Step Methodology:
Dissolution: Dissolve 1.0 eq of 5-methoxysalicylic acid in ACN (0.5 M concentration).
Addition: Add 1.05 eq of NCS portion-wise at
to control the exotherm.
Monitoring: Monitor reaction progress via HPLC (see Part 3) to ensure consumption of starting material and minimize dichlorinated by-products.
Workup: Evaporate solvent. Redissolve residue in Ethyl Acetate. Wash with water and brine.
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/Ethyl Acetate gradient) if high purity (>98%) is required.
Part 3: Analytical Identification Protocols
To ensure scientific integrity, the identity of the synthesized compound must be validated using orthogonal analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Objective: Purity assessment and reaction monitoring.
Hz) indicates meta-coupling , confirming that the protons are separated by one carbon (the C5-OMe). If the Cl were at C4 or C6, the splitting pattern would be different (singlets or para-coupling).
3.7-3.8 ppm (s, 3H): Methoxy group (-OCH₃).
Part 4: Application in Drug Discovery
3-Chloro-2-hydroxy-5-methoxybenzoic acid serves as a high-value scaffold in medicinal chemistry. Its structural features enable it to function as:
Bioisostere Construction: The chlorophenol motif mimics various lipophilic hydrogen-bond donors found in natural ligands.
Fragment-Based Drug Design (FBDD): The molecule is a "Rule of 3" compliant fragment (MW < 300, cLogP < 3, H-donors < 3), making it an ideal starting point for fragment screening against targets like kinases or GPCRs.
Agrochemical Intermediate: As evidenced by patent literature, derivatives of this scaffold are utilized in the synthesis of dihalogenpropene pest control agents, where the specific substitution pattern confers metabolic stability against degradation in soil or plant tissue.
PubChem. (2025). Compound Summary: 3-Chloro-2-hydroxy-5-methoxybenzoic acid.[3][4][5] National Library of Medicine. Retrieved from
WIPO Patents. (2003). WO2003042147A1: Dihalogenpropene compounds and method for production.[6] (Describes the use of related chlorinated salicylate intermediates). Retrieved from [6]
GuideChem. (2025). Chemical Properties of Chlorinated Benzoic Acids. Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Thermodynamic Stability of 3-Chloro-2-hydroxy-5-methoxybenzoic Acid
Content Type: Technical Guide / Whitepaper
Audience: Pharmaceutical Scientists, Process Chemists, and Pre-formulation Researchers
Executive Summary
3-Chloro-2-hydroxy-5-methoxybenzoic acid (CAS: 82477-67-6) is a functionalized salicylic acid derivative increasingly utilized as a scaffold in the synthesis of GPR81 agonists and specific agrochemical agents. Its utility is defined by the interplay of its substituents: the electron-withdrawing chlorine at the ortho position (C3) and the electron-donating methoxy group at the para position (C5) relative to the phenol.
This guide provides a rigorous framework for assessing the thermodynamic and kinetic stability of this compound. Unlike simple benzoic acids, the thermodynamic profile of this molecule is dominated by Intramolecular Hydrogen Bonding (IMHB) and steric buttressing , which significantly influence its solid-state lattice energy and susceptibility to thermal decarboxylation.
Structural Dynamics & Theoretical Stability
To predict the thermodynamic behavior of 3-Chloro-2-hydroxy-5-methoxybenzoic acid, one must analyze the electronic and steric forces acting upon the salicylic acid core.
The Ortho-Chloro "Buttressing" Effect
The defining structural feature of this molecule is the chlorine atom at position 3.
Steric Compression: The bulky chlorine atom exerts steric pressure on the adjacent phenolic hydroxyl group (position 2).
IMHB Locking: This pressure restricts the rotation of the hydroxyl group, forcing it into a planar conformation that maximizes the Intramolecular Hydrogen Bond (IMHB) with the carbonyl oxygen of the carboxylic acid.
Thermodynamic Consequence: This "locked" conformation lowers the ground-state energy of the molecule (enthalpic stabilization) but reduces the entropy of the system. In the solid state, this leads to high lattice energy and a relatively high melting point (171–177°C).
Electronic Push-Pull and Reactivity
3-Cl (Inductive Withdrawal -I): Increases the acidity of the phenolic proton and, to a lesser extent, the carboxylic acid.
5-OMe (Resonance Donation +R): Stabilizes the phenyl ring but activates the positions ortho and para to itself.
Decarboxylation Risk: Salicylic acids are prone to thermal decarboxylation. The presence of the electron-withdrawing chlorine at C3 stabilizes the transition state (a cyclic six-membered ring intermediate), potentially lowering the activation energy for decarboxylation compared to unsubstituted salicylic acid.
Structural Stability Map (Visualization)
Figure 1: Mechanistic map detailing how structural substituents influence the thermodynamic stability and degradation pathways.
Solid-State Thermodynamics
The thermodynamic stability of the solid form is critical for API handling and shelf-life.
Melting Point and Decomposition
Commercial samples typically exhibit a melting point range of 171.0–177.0°C .
Interpretation: A range >2°C often indicates either impurities or the onset of decomposition (decarboxylation) simultaneous with melting.
Thermodynamic Distinction: It is vital to distinguish between
(melting temperature) and (decomposition temperature). For substituted salicylic acids, often overlaps with .
Polymorphism Screening
Due to the conformational flexibility of the methoxy group and the directional nature of the IMHB, this compound is prone to polymorphism.
Form I (Thermodynamic Stable): Characterized by maximized intermolecular carboxylic acid dimers and intramolecular phenolic H-bonds.
Metastable Forms: May arise during rapid precipitation, where the methoxy group adopts a non-planar conformation.
Experimental Protocols: Stability Profiling
To validate the theoretical stability profile, the following experimental workflows are required. These protocols align with ICH Q1A(R2) guidelines.
Introduction: The Versatile Scaffold of 3-Chloro-2-hydroxy-5-methoxybenzoic Acid
An In-depth Technical Guide to 3-Chloro-2-hydroxy-5-methoxybenzoic Acid Derivatives: Synthesis, Characterization, and Biological Applications 3-Chloro-2-hydroxy-5-methoxybenzoic acid is a substituted aromatic carboxylic...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 3-Chloro-2-hydroxy-5-methoxybenzoic Acid Derivatives: Synthesis, Characterization, and Biological Applications
3-Chloro-2-hydroxy-5-methoxybenzoic acid is a substituted aromatic carboxylic acid featuring a unique arrangement of functional groups: a carboxylic acid, a hydroxyl group, a chloro substituent, and a methoxy group. This specific substitution pattern makes it a highly valuable and versatile scaffold in the fields of medicinal chemistry and materials science. The electronic and steric properties conferred by these groups allow for diverse chemical modifications, leading to a vast library of derivatives with a wide spectrum of biological activities.
The core structure, a benzoic acid derivative, is a common motif in numerous biologically active compounds, both natural and synthetic.[1][2] Hydroxybenzoic acids and their derivatives are known to exhibit a range of pharmacological effects, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[3][4] The strategic placement of the chloro and methoxy groups on the benzene ring further modulates the molecule's lipophilicity, electronic distribution, and potential for intermolecular interactions, which are critical factors in drug design and discovery.[5] This guide provides a comprehensive overview of the synthesis, characterization, and significant biological activities of derivatives stemming from this promising chemical entity.
Part 1: Synthesis of 3-Chloro-2-hydroxy-5-methoxybenzoic Acid Derivatives
The generation of a diverse chemical library from the 3-Chloro-2-hydroxy-5-methoxybenzoic acid core relies on the reactivity of its primary functional groups: the carboxylic acid and the phenolic hydroxyl group. Standard organic reactions can be employed to create esters, amides, hydrazones, and more complex heterocyclic systems.
General Synthetic Strategies
Esterification and Amidation: The carboxylic acid moiety is readily converted into esters or amides. Esterification is typically achieved by reacting the parent acid with an appropriate alcohol under acidic conditions (e.g., using H₂SO₄) or by using coupling agents.[1] Amidation involves reaction with a primary or secondary amine, often facilitated by coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-Dimethylaminopyridine (DMAP).[1]
Chalcone Synthesis: The core can be modified to form a precursor, such as a substituted acetophenone, which can then undergo a Claisen-Schmidt condensation with various aromatic aldehydes to yield chalcones. These α,β-unsaturated ketones are well-documented pharmacophores.[6]
Heterocyclic Derivatives: The functional groups on the benzoic acid ring can serve as anchor points for constructing more complex heterocyclic structures, such as quinolones, benzimidazoles, or thiadiazoles, which often possess potent biological activities.[7][8][9][10]
The diagram below illustrates a generalized workflow for the synthesis and subsequent biological screening of these derivatives.
Caption: A typical workflow from synthesis to hit identification for novel derivatives.
Experimental Protocol: Synthesis of an Ester Derivative
This protocol describes a representative procedure for synthesizing a methyl ester derivative of a substituted hydroxybenzoic acid.
Dissolution: Dissolve 3-hydroxybenzoic acid (1 equivalent) in methanol (MeOH).
Catalysis: Slowly add concentrated sulfuric acid (H₂SO₄) as a catalyst under constant stirring.
Reflux: Heat the reaction mixture to reflux for 8 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[1]
Work-up: After completion, cool the mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.
Extraction: Extract the product into an organic solvent such as ethyl acetate.
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain the pure ester derivative.[1]
Part 2: Structural Characterization
The unambiguous identification and structural confirmation of synthesized derivatives are paramount. A combination of spectroscopic techniques is employed for this purpose.
Infrared (IR) Spectroscopy: Used to identify key functional groups. For instance, the formation of an ester from the carboxylic acid would be confirmed by the disappearance of the broad O-H stretch of the acid and the appearance of a strong C=O stretch for the ester at approximately 1730-1750 cm⁻¹.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecular structure.[10][12]
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that help confirm its structure.[11]
Single-Crystal X-ray Diffraction: This technique provides the definitive three-dimensional structure of a molecule in its crystalline state, revealing exact bond lengths, angles, and intermolecular interactions.[13][14]
Technique
Expected Observation for a Representative Derivative (e.g., Methyl Ester)
Peak corresponding to the molecular ion [M]⁺ and characteristic fragments.[11]
Part 3: Biological Activities and Therapeutic Potential
Derivatives of hydroxybenzoic acids are a rich source of biologically active compounds. The introduction of chloro and methoxy groups on the 3-Chloro-2-hydroxy-5-methoxybenzoic acid scaffold allows for fine-tuning of these activities.
Antimicrobial Activity
The search for new antimicrobial agents is a global health priority. Derivatives of substituted benzoic acids have shown significant promise in this area.
Antibacterial Action: Many derivatives exhibit potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[6][15] For example, Schiff base compounds derived from halogenated salicylaldehydes have demonstrated potent antibacterial effects.[13] The core structure is also a key intermediate in the synthesis of powerful quinolone antibiotics.[7][8]
Antifungal Action: Certain derivatives, particularly chalcones and heterocyclic compounds, have been effective against fungal pathogens like Candida albicans.[6]
The mechanism of antimicrobial action can vary, but often involves disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with DNA replication.
Anticancer Activity
A significant body of research has focused on the anticancer potential of these compounds.
Cytotoxicity against Cancer Cell Lines: Chlorinated chalcones and other derivatives have shown selective antiproliferative activity against various human cancer cell lines, including those for breast cancer (MCF-7, T47D), leukemia (K-562), and colon cancer (HCT-116).[6][16][17] In some cases, the cytotoxicity of these derivatives surpasses that of standard anticancer drugs like doxorubicin.[17]
Mechanism of Action: The anticancer effects are often mediated through the induction of apoptosis (programmed cell death). This can involve the modulation of key signaling pathways, interaction with DNA, or the inhibition of specific enzymes.[16][17] For instance, some quinazoline derivatives are believed to exert their effect by binding to DNA through intercalation or groove binding.[17] Furthermore, related 2-hydroxybenzoic acid derivatives have been identified as selective inhibitors of SIRT5, a sirtuin deacetylase that is an emerging target in cancer therapy.[18]
The diagram below illustrates a simplified pathway for apoptosis induction, a common mechanism for these anticancer derivatives.
Caption: Simplified mechanism of apoptosis induction by a bioactive derivative.
Antioxidant Activity
Phenolic compounds are renowned for their antioxidant properties, which stem from their ability to scavenge free radicals. The phenolic hydroxyl group in the 3-Chloro-2-hydroxy-5-methoxybenzoic acid core is a key contributor to this activity.
Mechanism: The antioxidant effect is often exerted through a hydrogen atom transfer (HAT) mechanism, where the phenolic hydroxyl group donates a hydrogen atom to neutralize a reactive oxygen species (ROS).[19]
Structure-Activity Relationship (SAR): The presence of electron-donating groups, such as the methoxy (-OCH₃) and phenolic hydroxyl (-OH) groups, enhances the antioxidant activity by increasing the electron density on the benzene ring and facilitating hydrogen donation.[19] This property is crucial for combating oxidative stress, which is implicated in numerous chronic diseases.[20]
Conclusion and Future Directions
The derivatives of 3-Chloro-2-hydroxy-5-methoxybenzoic acid represent a rich and promising area for drug discovery and development. The synthetic accessibility of this scaffold, combined with the diverse biological activities exhibited by its derivatives, makes it an attractive platform for medicinal chemists. The documented antimicrobial, anticancer, and antioxidant properties provide a solid foundation for further research.
Future efforts should focus on expanding the chemical diversity of the derivative library and conducting detailed structure-activity relationship (SAR) studies to optimize potency and selectivity. Elucidating the precise molecular mechanisms of action for the most promising compounds will be critical for their advancement as potential therapeutic agents. With continued investigation, derivatives of 3-Chloro-2-hydroxy-5-methoxybenzoic acid hold significant potential to yield novel candidates for treating infectious diseases and cancer.
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A Guide to the Crystal Structure Analysis of 3-Chloro-2-hydroxy-5-methoxybenzoic Acid: From Synthesis to Structural Elucidation and Pharmaceutical Application
Abstract The precise three-dimensional arrangement of atoms within a molecule, its crystal structure, is a critical determinant of its physicochemical properties and, consequently, its efficacy and viability as a pharmac...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The precise three-dimensional arrangement of atoms within a molecule, its crystal structure, is a critical determinant of its physicochemical properties and, consequently, its efficacy and viability as a pharmaceutical agent.[1][2][3][4] This technical guide provides a comprehensive, in-depth exploration of the methodologies and considerations involved in the crystal structure analysis of 3-Chloro-2-hydroxy-5-methoxybenzoic acid, a substituted benzoic acid derivative with potential applications in drug development. We will navigate the entire workflow, from the strategic synthesis of the compound and the critical process of obtaining high-quality single crystals, to the intricacies of data collection via single-crystal X-ray diffraction (SCXRD) and the subsequent structure solution and refinement. This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying scientific rationale for each step, ensuring a robust and insightful analytical outcome.
Introduction: The Imperative of Crystal Structure in Drug Development
The solid-state properties of an active pharmaceutical ingredient (API) are fundamentally governed by its crystal structure.[1][3] Different crystalline forms, known as polymorphs, can exhibit significant variations in crucial characteristics such as solubility, dissolution rate, stability, and bioavailability, all of which can profoundly impact a drug's therapeutic effect.[3][4] Therefore, a thorough understanding of the crystal structure of a potential drug candidate like 3-Chloro-2-hydroxy-5-methoxybenzoic acid is not merely an academic exercise but a cornerstone of rational drug design and development.[2][5]
X-ray crystallography stands as the definitive method for elucidating the atomic and molecular structure of crystalline materials, providing precise information on bond lengths, bond angles, and intermolecular interactions.[5][6][7] This detailed structural information is invaluable for:
Structure-Activity Relationship (SAR) Studies: Understanding how the molecule interacts with its biological target at an atomic level.[5]
Polymorph Screening: Identifying and characterizing different crystalline forms to select the one with the most desirable properties.[1][4]
Formulation Development: Guiding the design of stable and effective drug formulations.[2]
Intellectual Property: Protecting novel crystalline forms of a drug substance.[4]
This guide will provide a comprehensive pathway for the crystal structure analysis of 3-Chloro-2-hydroxy-5-methoxybenzoic acid, a molecule for which, to our knowledge, a crystal structure has not yet been publicly reported.
Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to a crystal structure begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals.
Proposed Synthesis of 3-Chloro-2-hydroxy-5-methoxybenzoic acid
Caption: Proposed retrosynthetic analysis for 3-Chloro-2-hydroxy-5-methoxybenzoic acid.
A forward synthesis could involve the chlorination of a suitable precursor followed by carboxylation. The purification of the final product is paramount and should be confirmed by techniques such as NMR, mass spectrometry, and HPLC before proceeding to crystallization.
The Art and Science of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step in the process.[12][13] The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered crystalline lattice.[3] Several techniques can be employed, and a systematic screening of various solvents and conditions is highly recommended.
Table 1: Common Crystallization Techniques for Small Organic Molecules
Technique
Description
Key Considerations
Slow Evaporation
The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, increasing the concentration and leading to crystallization.[14]
The choice of solvent is critical as it influences crystal growth and can be incorporated into the crystal lattice. The rate of evaporation can be controlled by adjusting the opening of the container and the temperature.[14]
Vapor Diffusion
A solution of the compound is placed in a small, open container inside a larger sealed container that holds a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[15]
Requires a binary solvent system where the two liquids are miscible. The rate of diffusion can be controlled by temperature.[15]
Liquid-Liquid Diffusion
A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.
This method can produce high-quality crystals but requires careful setup to avoid disturbing the interface.
Antisolvent Addition
An anti-solvent is slowly added to a solution of the compound until turbidity is observed, indicating the onset of precipitation. The solution is then slightly warmed until it becomes clear again and allowed to cool slowly.[15]
The rate of anti-solvent addition is crucial to control nucleation and growth.[15]
Experimental Protocol: Crystallization Screening
Solvent Selection: Begin by testing the solubility of a small amount of purified 3-Chloro-2-hydroxy-5-methoxybenzoic acid in a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane).
Trial Crystallizations: Set up crystallization trials using the techniques described in Table 1 with the most promising solvents and solvent/anti-solvent pairs.
Incubation: Store the crystallization trials in a vibration-free environment at a constant temperature (e.g., room temperature, 4°C).
Monitoring: Regularly inspect the trials under a microscope for the formation of single, well-defined crystals.
Single-Crystal X-ray Diffraction (SCXRD) Analysis: Unveiling the Molecular Architecture
Once a suitable single crystal is obtained, the next step is to analyze it using an X-ray diffractometer. The fundamental principle of SCXRD is that X-rays are diffracted by the electrons of the atoms in the crystal lattice, and the resulting diffraction pattern contains information about the arrangement of those atoms.[6][7]
Caption: The workflow for single-crystal X-ray diffraction analysis.
Data Collection
A carefully selected crystal is mounted on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data.[16] The crystal is then rotated in a monochromatic X-ray beam, and the diffracted X-rays are recorded by a detector.[7][17]
Data Processing
The raw diffraction images are processed to determine the unit cell parameters, the crystal system, and the space group.[18][19] The intensities of the individual reflections are integrated and scaled.[18] This step is typically performed using specialized software.
Structure Solution
The "phase problem" is a central challenge in crystallography: the diffraction experiment measures the intensities of the reflections, but not their phases, which are essential for calculating the electron density map.[20] For small molecules like 3-Chloro-2-hydroxy-5-methoxybenzoic acid, direct methods are commonly used to solve the phase problem.[16] These methods use statistical relationships between the reflection intensities to derive the initial phases.[16]
Structure Refinement
Once an initial model of the structure is obtained, it is refined to improve its agreement with the experimental data.[16][20] This is an iterative process where the atomic coordinates, thermal parameters, and other model parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes.[16] This is typically done using least-squares refinement.[16]
Table 2: Key Crystallographic Parameters
Parameter
Description
Crystal System
One of seven systems describing the symmetry of the unit cell (e.g., monoclinic, orthorhombic).[16]
Space Group
Describes the symmetry elements of the crystal, including translational symmetry.[16]
Unit Cell Dimensions
The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.[16]
R-factor (R1)
A measure of the agreement between the observed and calculated structure factor amplitudes. Lower values indicate a better fit.
Goodness-of-fit (GOF)
Should be close to 1 for a good refinement.
Commonly used software for structure solution and refinement includes the SHELX suite of programs and Olex2.[6][21]
Interpretation of Crystallographic Data
The final refined crystal structure provides a wealth of information:
Molecular Conformation: The precise three-dimensional shape of the molecule, including bond lengths and angles.
Intermolecular Interactions: The way molecules pack together in the crystal lattice, including hydrogen bonding, halogen bonding, and π-π stacking. These interactions are crucial for understanding the physical properties of the solid.
Absolute Stereochemistry: For chiral molecules, SCXRD can unambiguously determine the absolute configuration.
Implications for Drug Development
The detailed structural insights gained from the crystal structure analysis of 3-Chloro-2-hydroxy-5-methoxybenzoic acid would have significant implications for its development as a potential drug:
Solubility and Dissolution: The strength and nature of the intermolecular interactions will directly influence how easily the compound dissolves, which is a key factor for oral bioavailability.
Stability: A more stable crystal lattice, with strong intermolecular interactions, will generally lead to a longer shelf-life and less degradation.
Hygroscopicity: The presence of voids or specific functional groups in the crystal structure can indicate a tendency to absorb water from the atmosphere.
Mechanical Properties: The crystal packing will affect properties like tabletability and flowability, which are important for manufacturing solid dosage forms.
By understanding these properties at a molecular level, researchers can make informed decisions about lead optimization, formulation design, and the selection of the optimal solid form for clinical development.
Conclusion
The crystal structure analysis of 3-Chloro-2-hydroxy-5-methoxybenzoic acid is a critical step in its evaluation as a potential pharmaceutical compound. This guide has outlined a comprehensive and scientifically rigorous approach, from the initial synthesis and crystallization to the detailed analysis of the final structure. By following these methodologies, researchers can obtain a deep understanding of the solid-state properties of this molecule, paving the way for its rational development into a safe and effective therapeutic agent. The insights gained from such an analysis are indispensable in the modern era of structure-based drug design.
References
Advanced crystallisation methods for small organic molecules - ePrints Soton.
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Application Notes and Protocols: 3-Chloro-2-hydroxy-5-methoxybenzoic Acid as a Pharmaceutical Building Block
Introduction: Unveiling the Potential of a Versatile Scaffold In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeuti...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Potential of a Versatile Scaffold
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Substituted benzoic acids, and particularly salicylic acid derivatives, have a rich history in medicinal chemistry, serving as the foundation for a wide array of pharmaceuticals.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the utility of 3-Chloro-2-hydroxy-5-methoxybenzoic acid as a versatile pharmaceutical building block.
The unique arrangement of the chloro, hydroxyl, and methoxy functional groups on the phenyl ring of this molecule offers a compelling combination of steric and electronic properties. The ortho-hydroxybenzoic acid (salicylic acid) moiety is a well-established pharmacophore known for its anti-inflammatory, analgesic, and antipyretic properties.[1] The strategic placement of a chlorine atom and a methoxy group further modulates the molecule's reactivity, lipophilicity, and potential for specific interactions with biological targets. The chloro group can enhance binding affinity through halogen bonding and improve metabolic stability, while the methoxy group can influence conformation and solubility.[2][3][4]
This guide will explore a proposed synthetic route to 3-Chloro-2-hydroxy-5-methoxybenzoic acid, detail its potential applications in medicinal chemistry with a focus on kinase inhibitor development, and provide step-by-step protocols for its derivatization.
Proposed Synthesis of 3-Chloro-2-hydroxy-5-methoxybenzoic Acid
The Kolbe-Schmitt reaction, a well-established method for the synthesis of salicylic acids, involves the carboxylation of a phenoxide ion with carbon dioxide under pressure and heat.[5] This reaction proceeds via an electrophilic aromatic substitution mechanism where the phenoxide is highly activated towards ortho-substitution.
Caption: Proposed synthesis of 3-Chloro-2-hydroxy-5-methoxybenzoic acid.
Experimental Protocol: Proposed Synthesis
Materials:
3-Chloro-5-methoxyphenol
Sodium hydroxide (NaOH)
Carbon dioxide (CO2)
Hydrochloric acid (HCl)
Anhydrous ethanol
High-pressure autoclave
Procedure:
Formation of the Phenoxide: In a suitable reaction vessel, dissolve 3-chloro-5-methoxyphenol in anhydrous ethanol. To this solution, add an equimolar amount of sodium hydroxide pellets and stir until complete dissolution to form sodium 3-chloro-5-methoxyphenoxide.
Solvent Removal: Remove the ethanol under reduced pressure to obtain the dry sodium phenoxide salt.
Carboxylation: Transfer the sodium 3-chloro-5-methoxyphenoxide to a high-pressure autoclave. Seal the vessel and introduce carbon dioxide gas to the desired pressure (typically 100-125 atm). Heat the autoclave to 120-150 °C and maintain these conditions for several hours with constant stirring.
Acidification: After cooling the reactor to room temperature, carefully vent the excess CO2. Dissolve the solid reaction mixture in water and transfer to a beaker. While stirring, slowly add concentrated hydrochloric acid until the solution is acidic (pH ~2), which will precipitate the crude 3-Chloro-2-hydroxy-5-methoxybenzoic acid.
Purification: Collect the precipitate by vacuum filtration and wash with cold water. Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to yield the purified product.
Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Parameter
Expected Value
Molecular Formula
C₈H₇ClO₄
Molecular Weight
202.59 g/mol
Appearance
White to off-white solid
Melting Point
Not available (to be determined)
Solubility
Sparingly soluble in water, soluble in ethanol, acetone
Table 1: Physicochemical Properties of 3-Chloro-2-hydroxy-5-methoxybenzoic Acid.
Application as a Pharmaceutical Building Block: Kinase Inhibitors
Protein kinases are a crucial class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[7] Consequently, kinase inhibitors have become a major focus of drug discovery efforts. Substituted aromatic compounds, including salicylic acid derivatives, are common scaffolds in the design of kinase inhibitors.[8]
The structure of 3-Chloro-2-hydroxy-5-methoxybenzoic acid provides several key features for its use as a scaffold for kinase inhibitors:
Hydrogen Bonding: The carboxylic acid and hydroxyl groups can act as hydrogen bond donors and acceptors, forming crucial interactions with the amino acid residues in the kinase active site.
Hydrophobic Interactions: The substituted phenyl ring can engage in hydrophobic and van der Waals interactions within the binding pocket.
Vectorial Diversity: The carboxylic acid provides a reactive handle for the introduction of various side chains through amidation or esterification, allowing for the exploration of different regions of the kinase binding site to enhance potency and selectivity.
Caption: Workflow for developing kinase inhibitors.
Protocol: Synthesis of an Amide Derivative
This protocol describes a general method for the amidation of 3-Chloro-2-hydroxy-5-methoxybenzoic acid with a primary amine, a common step in the synthesis of kinase inhibitors.
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Chloro-2-hydroxy-5-methoxybenzoic acid (1 equivalent) in anhydrous DMF.
Addition of Reagents: To the stirred solution, add the primary amine (1.1 equivalents), PyBOP (1.2 equivalents), and DIPEA (2.5 equivalents).
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide product.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization: Characterize the purified amide derivative by NMR, IR, and mass spectrometry to confirm its structure and purity.
Derivative
Amine
Expected Yield
Technique
Expected Observations
Benzylamide
Benzylamine
70-90%
¹H NMR
Signals for aromatic protons of both rings, a singlet for the methoxy group, and a triplet for the amide N-H.
IR
Characteristic C=O stretch of the amide, N-H stretch, and aromatic C-H stretches.
MS (ESI+)
[M+H]⁺ corresponding to the molecular weight of the product.
Table 2: Expected Characterization Data for a Representative Amide Derivative.
Characterization of 3-Chloro-2-hydroxy-5-methoxybenzoic Acid
Thorough characterization of the building block is essential for its effective use in synthesis. The following are the expected spectroscopic features for 3-Chloro-2-hydroxy-5-methoxybenzoic acid based on the analysis of structurally similar compounds.[9][10][11][12][13][14][15]
3-Chloro-2-hydroxy-5-methoxybenzoic acid represents a promising and versatile building block for pharmaceutical research and development. Its unique substitution pattern provides a valuable starting point for the synthesis of diverse compound libraries with the potential to interact with a range of biological targets. The proposed synthetic route offers a practical approach to accessing this compound, and the detailed protocols for its derivatization provide a clear path for its incorporation into drug discovery programs.
Future work should focus on the experimental validation of the proposed synthetic pathway and the exploration of a broader range of derivatives. Screening these compounds against various kinase panels and other relevant biological targets will be crucial in uncovering the full therapeutic potential of this intriguing scaffold. The insights gained from such studies will undoubtedly contribute to the development of the next generation of targeted therapies.
References
Wodnicka, A., Huzar, E., Krawczyk, M., & Kwiecień, H. (2017). Synthesis and Antifungal Activity of New Salicylic Acid Derivatives. Polish Journal of Chemical Technology, 19(1).
Ishihara, Y. (2024).
(Referenced for general synthesis of salicylic acids)
Ishihara, Y. (2026).
(Referenced for general discussion on the role of chloro and methoxy groups)
(Referenced for general synthesis of azo compounds containing salicylic acid)
(Referenced for the role of the methoxy group in approved drugs)
(Referenced for derivatiz
(Referenced for general methods of synthesizing salicylic acid)
(Referenced for medicinal chemistry of salicylic acid)
(Referenced for amidation and esterific
(Referenced for the role of the methoxy group in approved drugs)
(Referenced for ester deriv
(Referenced for development of novel salicylic acid deriv
(Referenced for development of novel salicylic acid deriv
(Referenced for salicylic acid amides)
(Referenced for salicylic acid amides)
(Referenced for direct synthesis of amides
(Referenced for synthetic approaches and pharmaceutical applic
(Referenced for a brief overview on physicochemical properties in medicinal chemistry)
(Referenced for bioisosterism in drug design)
(Referenced for bioisosterism of carboxyl and sulfonamide groups)
(Referenced for the role of bioisosterism in drug design)
(Referenced for bioisosteres for drug hunters)
(Referenced for bioisosteric replacements)
(Referenced for synthesis of halogen
(Referenced for development of inhibitors of salicylic acid signaling)
(Referenced for ¹H NMR and ¹³C NMR spectrum results of salicylic acid)
(Referenced for synthesis of histidine kinase inhibitors)
(Referenced for environmentally benign electrophilic chlorin
(Referenced for 3-Chloro-5-methoxyphenol)
(Referenced for 3-Chloro-5-methoxy-benzoic acid)
(Referenced for chloroform and chlorophenol production by decarboxyl
(Referenced for 3-chloro-5-methylphenol)
(Referenced for 3-chloro-5-methoxyphenol)
(Referenced for design and synthesis of kinase inhibitors)
(Referenced for synthesis and kinase inhibitory activity of novel substituted indigoids)
(Referenced for 2-Hydroxy-5-methoxybenzoic acid)
(Referenced for method of chlorin
(Referenced for efficient and environmentally friendly chlorin
(Referenced for decarboxyl
(Referenced for 3-Chloro-5-hydroxybenzoic acid)
(Referenced for electrophilic chlorin
(Referenced for the synthesis of novel kinase inhibitors)
esterification reaction conditions for 3-Chloro-2-hydroxy-5-methoxybenzoic acid
Application Note: Chemoselective Esterification Protocols for 3-Chloro-2-hydroxy-5-methoxybenzoic Acid Executive Summary This guide details the optimized conditions for the esterification of 3-Chloro-2-hydroxy-5-methoxyb...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Chemoselective Esterification Protocols for 3-Chloro-2-hydroxy-5-methoxybenzoic Acid
Executive Summary
This guide details the optimized conditions for the esterification of 3-Chloro-2-hydroxy-5-methoxybenzoic acid , a highly functionalized salicylic acid derivative. Due to the ortho-phenolic hydroxyl group , this substrate exhibits strong intramolecular hydrogen bonding (resonance-assisted hydrogen bond, RAHB), which significantly deactivates the carboxylic acid carbon toward nucleophilic attack. Furthermore, the presence of a nucleophilic phenol moiety necessitates rigorous chemoselectivity control to prevent unwanted O-alkylation (ether formation).
This protocol outlines two validated pathways:
Method A (Standard): Acid chloride intermediate via Thionyl Chloride (
).[1] Preferred for high yields and exclusive ester formation.
Method B (Mild/Alternative): Carboxylate alkylation using Methyl Iodide (
) and Sodium Bicarbonate (). Preferred when acidic conditions must be avoided, utilizing -controlled selectivity.
Structural Analysis & Chemoselectivity Challenges
The substrate presents a "perfect storm" of steric and electronic hurdles for standard Fischer esterification.
Intramolecular H-Bonding: The proton of the C2-hydroxyl group forms a stable 6-membered ring with the carbonyl oxygen of the C1-carboxylic acid. This reduces the electrophilicity of the carbonyl carbon.
Steric Bulk: The C3-Chlorine atom provides steric hindrance, shielding the reaction center.
Competing Nucleophile: The C2-Phenol is susceptible to alkylation if strong bases are used.
This method utilizes thionyl chloride to convert the carboxylic acid into a highly reactive acid chloride intermediate, breaking the intramolecular hydrogen bond and driving the reaction to completion.
Setup: Oven-dry a 100 mL round-bottom flask and a magnetic stir bar. Equip with a pressure-equalizing addition funnel and a reflux condenser topped with a drying tube.
Solvation: Charge the flask with the substrate (e.g., 5.0 g) and anhydrous Methanol (50 mL). Cool the solution to 0°C using an ice bath.
Reflux: Once addition is complete, remove the ice bath and heat the mixture to reflux (65°C ) for 3–5 hours .
Checkpoint: Monitor by TLC (Mobile Phase: Hexane/EtOAc 3:1). The acid spot (baseline/low
) should disappear, replaced by the ester (higher ).
Workup:
Cool the mixture to room temperature.
Concentrate under reduced pressure (Rotavap) to remove MeOH and excess
.
Redissolve the residue in Ethyl Acetate (EtOAc, 50 mL).
Critical Wash: Wash with Saturated
( mL) to neutralize residual . This prevents acid-catalyzed hydrolysis during storage.
Wash with Brine (30 mL).
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate.
Purification: Recrystallize from minimal hot Methanol or Hexane/EtOAc if necessary.
Method B: Chemoselective Alkylation (
Controlled)
This method is useful if the substrate contains acid-sensitive groups.[2] It relies on the acidity difference between the carboxylic acid (
~3) and the phenol ( ~10). Using a weak base () selectively deprotonates the carboxylate without forming the phenoxide, preventing O-alkylation of the phenol.
Mechanism:
attack of the carboxylate anion on Methyl Iodide.
Reagents
Substrate: 1.0 eq
Alkylating Agent: Methyl Iodide (
, 1.2 eq)
Base: Sodium Bicarbonate (
, 2.0 eq)
Warning: Do NOT use
, , or . These are strong enough to deprotonate the phenol, leading to the dimethoxy side product.
Solvent: DMF (Dimethylformamide) or Acetone.
Step-by-Step Protocol
Dissolution: Dissolve substrate (1.0 eq) in DMF (5 volumes).
Base Addition: Add solid
(2.0 eq). The suspension may bubble slightly.
Alkylation: Add Methyl Iodide (
, 1.2 eq) via syringe.
Safety:
is a carcinogen and volatile. Handle in a fume hood.
Reaction: Stir at Room Temperature for 16–24 hours.
Optimization: If too slow, heat to 40°C. Do not exceed 60°C to avoid phenolic alkylation.
Workup:
Pour the reaction mixture into Ice Water (10 volumes). The ester often precipitates as a solid.
), wash with water () to remove DMF, dry, and concentrate.
Comparative Data Analysis
Feature
Method A ()
Method B ()
Reaction Type
Acyl Substitution (Acid Chloride)
Nucleophilic Substitution ()
Yield
High (90-95%)
Moderate to High (80-90%)
Reaction Time
3–5 Hours (Fast)
16–24 Hours (Slow)
Chemoselectivity
Excellent (No phenol alkylation)
Good (Dependent on base strength)
Purification
Minimal (Evaporation/Wash)
Extraction (DMF removal is tedious)
Scalability
High (Industrial Standard)
Low (MeI is expensive/toxic)
Analytical Validation & QC
Workflow Diagram: QC & Validation
Figure 2: Analytical workflow for product verification.
Key Spectral Markers:
NMR: Look for the appearance of the methyl ester singlet at ppm. Crucially, the phenolic proton should still be visible (often broad, downfield ppm due to H-bonding). If the phenolic proton is missing and a second methyl singlet appears, you have over-alkylated (Method B failure).
IR: Shift of carbonyl stretch from broad carboxylic acid band (~1680-1710
) to a sharper ester band (~1720-1740 ), though H-bonding may keep this lower than typical esters.
References
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard protocols for Fischer Esterification and Acid Chloride formation).
Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed. Oxford University Press, 2012 . (Mechanistic insights into nucleophilic acyl substitution and resonance-assisted hydrogen bonding).
Haslam, E. "Recent Developments in Methods for the Esterification of Carboxylic Acids." Tetrahedron, 1980 , 36(17), 2409-2433. (Review of esterification methods for hindered acids).
Appendino, G., et al. "Chemoselective esterification of phenolic acids." Organic Preparations and Procedures International, 1996. (Discussion on selectivity between phenol and carboxyl groups).
Application Note: Recrystallization Protocols for 3-Chloro-2-hydroxy-5-methoxybenzoic Acid
Executive Summary & Compound Profile 3-Chloro-2-hydroxy-5-methoxybenzoic acid is a highly functionalized aromatic intermediate often used in the synthesis of complex pharmaceutical agents, including viral inhibitors and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
3-Chloro-2-hydroxy-5-methoxybenzoic acid is a highly functionalized aromatic intermediate often used in the synthesis of complex pharmaceutical agents, including viral inhibitors and antibacterial quinolones. Its purity is critical because regioisomeric impurities (e.g., 5-chloro isomers) or over-chlorinated byproducts can lead to downstream synthetic failures or toxicological flags.
This guide provides a robust, self-validating purification strategy. Unlike simple benzoic acid, the presence of a methoxy group (electron-donating) and a chlorine atom (electron-withdrawing/lipophilic) creates a unique solubility profile that requires precise solvent modulation to avoid "oiling out" (liquid-liquid phase separation) during crystallization.
Critical: Must be crystallized from acidic media (pH < 2) to prevent salt formation.
Solubility (Hot)
High: Ethanol, Methanol, Ethyl Acetate
Good candidates for the "solvent" in a binary system.
Solubility (Cold)
Low: Water, Heptane, Toluene
Good candidates for the "anti-solvent".
Risk Factor
Low Melting Point / Oiling Out
Rapid cooling may trap impurities in an oil rather than a crystal lattice.
Strategic Solvent Selection
We utilize a Binary Solvent System approach.[2] Single-solvent recrystallization (e.g., boiling water) is often inefficient for this molecule due to the lipophilic chloro/methoxy groups, which drastically reduce water solubility even at boiling temperatures, leading to poor recovery or oiling.
Recommended Systems
System A (Primary): Ethanol / Water (Acidified)
Mechanism:[2][3][4][5][6][7] Ethanol solubilizes the lipophilic core; Water acts as the anti-solvent; Acid (HCl) suppresses ionization of the carboxylic acid.
Best For: General purification, removal of inorganic salts and polar byproducts.
System B (Alternative): Ethyl Acetate / Heptane
Mechanism:[2][3][4][5][6][7][8] Ethyl Acetate dissolves the compound; Heptane reduces solubility gradually.
Best For: Removal of non-polar, tarry impurities or if the compound oils out in aqueous systems.
Detailed Experimental Protocols
Protocol A: The "Reverse-Addition" Ethanol/Water Method
Use this protocol for crude material with >85% purity.
Anti-solvent: 0.1 M HCl in Distilled Water (pre-heated to 60°C)
Step-by-Step Workflow:
Dissolution (Thermodynamic Control):
Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask.
Add Ethanol dropwise while heating on a stir plate set to 70°C.
Stop adding solvent the moment the solid dissolves. If colored insoluble particles remain, perform a hot filtration immediately.
Expert Tip: Add 10% excess Ethanol after dissolution. This prevents premature crystallization during the anti-solvent addition.
Anti-Solvent Titration:
Maintain the solution at a gentle boil.
Slowly add the hot 0.1 M HCl solution dropwise.
Observation Point: Watch for a persistent turbidity (cloudiness) that dissolves upon swirling.
Continue addition until a faint, permanent turbidity is observed.
Add 1-2 mL of Ethanol to clear the solution back to transparency.
Controlled Nucleation:
Remove from heat.[5] Place the flask on a cork ring (insulation) to allow slow cooling to Room Temperature (RT).
Crucial: Do not disturb. Agitation at high temperatures promotes oiling.
Once at RT, move to an ice bath (0-4°C) for 1 hour to maximize yield.
Isolation:
Filter via vacuum filtration (Buchner funnel).
Wash the cake with a cold 1:1 mixture of Ethanol/Water.
Dry in a vacuum oven at 45°C for 12 hours.
Protocol B: Managing "Oiling Out"
Use this if Protocol A results in a sticky oil at the bottom of the flask.
Re-dissolve: Dissolve the oil in the minimum amount of boiling Ethyl Acetate .
Precipitation: Add Heptane slowly to the boiling solution until cloudiness appears.
Seeding: Allow to cool slightly (to ~50°C) and add a "seed crystal" of pure product (if available) or scratch the inner glass wall with a glass rod. This provides a nucleation site for the crystal lattice to form, bypassing the amorphous oil phase.
Cooling: Cool extremely slowly (10°C per hour).
Analytical Validation & Troubleshooting
Decision Logic for Purity Analysis
Before releasing the batch, validate using the following metrics.
Figure 1: Quality Control Decision Matrix for Recrystallized Intermediates.
Troubleshooting Table
Symptom
Diagnosis
Corrective Action
Oiling Out
Solution cooled too fast or solvent is too polar.
Reheat, add more Ethanol, and cool slower.[4] Use seed crystals.[2]
Low Yield
Too much solvent used or crystals dissolved during wash.[6]
Concentrate mother liquor by 50% and re-cool. Ensure wash solvent is ice-cold.[6]
Colored Crystals
Chromophoric impurities trapped in lattice.
Dissolve in Ethanol, treat with Activated Carbon (5 wt%), hot filter, then proceed.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press. (Source for general purification of benzoic acid derivatives).[7]
PrepChem. (n.d.). Synthesis of 2-Chloro-3-hydroxy benzoic acid. Retrieved from (Methodology adapted for the 5-methoxy analog).
Zhang, Y., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. Retrieved from (Demonstrates solubility and handling of chloro-hydroxy-benzoic acids).
University of Massachusetts. (n.d.). Recrystallization Protocols. Retrieved from (General principles for solvent titration).
Application Note & Protocol Guide: Microwave-Assisted Synthesis with 3-Chloro-2-hydroxy-5-methoxybenzoic Acid
Introduction: The substituted benzoic acid, 3-Chloro-2-hydroxy-5-methoxybenzoic acid, represents a versatile scaffold in medicinal chemistry and materials science. Its trifunctional nature—comprising a carboxylic acid, a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The substituted benzoic acid, 3-Chloro-2-hydroxy-5-methoxybenzoic acid, represents a versatile scaffold in medicinal chemistry and materials science. Its trifunctional nature—comprising a carboxylic acid, a phenolic hydroxyl group, and a halogenated aromatic ring—offers multiple reaction pathways for the synthesis of complex molecules and potential pharmaceutical agents.[1][2] Traditional synthetic routes involving such scaffolds often require prolonged reaction times, high temperatures, and extensive purification, which can be inefficient and energetically costly.[3]
This guide details the application of microwave-assisted organic synthesis (MAOS) to accelerate and optimize reactions involving 3-Chloro-2-hydroxy-5-methoxybenzoic acid. Microwave chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional heating methods.[4][5][6] By utilizing direct, efficient energy transfer to polar molecules, microwave irradiation can dramatically reduce reaction times, improve yields, and enhance product purity, all while aligning with the principles of green chemistry.[7]
The Fundamentals of Microwave-Assisted Chemistry
Conventional heating relies on thermal conduction, where heat is transferred from an external source to the reaction vessel and then to the solvent and reactants. This process is often slow and creates a significant temperature gradient within the vessel.[8] Microwave heating, in contrast, is a volumetric heating process based on the ability of a material to absorb and convert electromagnetic energy into heat.[9][10] The primary mechanisms are:
Dipolar Polarization: Polar molecules, such as the solvents and reactants in a chemical reaction, attempt to align their dipoles with the rapidly oscillating electric field of the microwave radiation.[8][11] This constant reorientation causes molecular friction, which generates heat rapidly and uniformly throughout the reaction mixture.
Ionic Conduction: If ions are present in the reaction mixture, they will oscillate back and forth under the influence of the microwave's electric field. Collisions between these moving ions generate heat through resistive losses.[10][11]
This direct energy transfer leads to numerous benefits, including rapid reaction rates, milder reaction conditions, higher chemical yields, and often, different reaction selectivities compared to conventional methods.[5][11]
Core Application 1: Rapid Esterification
The esterification of carboxylic acids is a fundamental transformation in organic synthesis, crucial for producing prodrugs, flavoring agents, and polymer precursors. Microwave irradiation can significantly accelerate Fischer esterification reactions, often reducing reaction times from hours to mere minutes.[12][13]
Causality and Experimental Rationale
In this protocol, 3-Chloro-2-hydroxy-5-methoxybenzoic acid is esterified with ethanol. A strong acid catalyst, like sulfuric acid, is used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Microwave heating efficiently overcomes the activation energy of this reaction. The choice of a polar solvent like ethanol is strategic, as it both serves as a reactant and effectively absorbs microwave energy, ensuring rapid and uniform heating.
Caption: Workflow for Microwave-Assisted Esterification.
Detailed Protocol: Synthesis of Ethyl 3-Chloro-2-hydroxy-5-methoxybenzoate
Materials:
3-Chloro-2-hydroxy-5-methoxybenzoic acid
Ethanol (Absolute)
Sulfuric Acid (Concentrated)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Ethyl Acetate
Anhydrous Magnesium Sulfate (MgSO₄)
10 mL microwave reaction vial with a stir bar
Procedure:
To a 10 mL microwave reaction vial, add 3-Chloro-2-hydroxy-5-methoxybenzoic acid (1.0 mmol, 204.6 mg).
Add absolute ethanol (5 mL).
Carefully add 2-3 drops of concentrated sulfuric acid.
Seal the vial with a cap.
Place the vial into the cavity of a dedicated microwave synthesizer.
Irradiate the mixture with stirring at a constant temperature of 120°C for 10 minutes.
After the reaction is complete, cool the vial to below 50°C using the instrument's cooling system.
Carefully uncap the vial in a fume hood and pour the contents into a separatory funnel containing 20 mL of saturated NaHCO₃ solution to neutralize the acid.
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.
Purify by column chromatography on silica gel if necessary.
Parameter
Conventional Heating
Microwave-Assisted Synthesis
Reaction Time
4-8 hours
5-15 minutes
Temperature
Reflux (~78°C)
120°C (superheated)
Typical Yield
60-75%
>90%
Energy Input
High (prolonged heating)
Low (short duration)
Core Application 2: Direct Amide Synthesis
Amide bond formation is arguably one of the most important reactions in drug development, forming the backbone of peptides and many small-molecule drugs. Direct amidation of carboxylic acids with amines typically requires high temperatures to drive off water, often leading to side products. Microwave synthesis provides a rapid and efficient alternative for direct amidation, often without the need for coupling agents.[14][15]
Causality and Experimental Rationale
This protocol describes the direct coupling of 3-Chloro-2-hydroxy-5-methoxybenzoic acid with benzylamine. The reaction proceeds through the formation of an ammonium carboxylate salt intermediate. Under microwave irradiation, the high temperature rapidly dehydrates this salt to form the amide bond. The use of a high-boiling, polar solvent is not always necessary, and in many cases, the reaction can be performed under solvent-free conditions, further enhancing its green credentials. A minute amount of a catalyst like ceric ammonium nitrate (CAN) can further accelerate the reaction.[14]
Reaction Mechanism: Direct Amidation
Caption: Proposed pathway for Benzoxazinone Synthesis.
Detailed Protocol: Synthesis of 6-Chloro-8-methoxy-2-methyl-4H-benzo[e]o[9][12]xazin-4-one
Materials:
3-Chloro-2-hydroxy-5-methoxybenzoic acid
Acetic Anhydride
Sodium Acetate (Anhydrous)
10 mL microwave reaction vial with a stir bar
Ice-cold water
Ethanol
Procedure:
Place 3-Chloro-2-hydroxy-5-methoxybenzoic acid (1.0 mmol, 204.6 mg) and anhydrous sodium acetate (0.5 mmol, 41 mg) in a 10 mL microwave vial.
Add acetic anhydride (3.0 mmol, 306 mg, 0.28 mL) and a stir bar.
Seal the vial and place it in the microwave synthesizer.
Irradiate the mixture at 140°C for 15 minutes with active stirring.
After the reaction, cool the vial to room temperature.
Carefully pour the reaction mixture into 50 mL of ice-cold water with vigorous stirring.
Continue stirring for 30 minutes until a solid precipitate forms.
Collect the solid by vacuum filtration and wash thoroughly with cold water.
Recrystallize the crude product from ethanol to afford the pure benzoxazinone derivative.
Parameter
Conventional Heating
Microwave-Assisted Synthesis
Reaction Time
6-12 hours
10-20 minutes
Temperature
140°C (Reflux)
140°C
Typical Yield
55-70%
>85%
Work-up
Often requires purification of dark, tarry byproducts
Cleaner reaction profile, simpler purification
References
Microwave chemistry - Wikipedia.
Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A.
Microwave-assisted synthesis | Anton Paar Wiki.
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
Microwaves as an Energy Transfer Method in Chemical Processes.
Microwave Chemistry: General Features and Applic
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science.
Microwave Chemistry and its Applications - Research Journal of Pharmaceutical Dosage Forms and Technology.
specific effects of microwave - Solid supported reaction.
Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory - Science and Educ
Strategic Functionalization of 3-Chloro-2-hydroxy-5-methoxybenzoic Acid: Reagents and Protocols
An Application Guide for Researchers Abstract 3-Chloro-2-hydroxy-5-methoxybenzoic acid is a polysubstituted aromatic scaffold possessing multiple distinct reactive sites, making it a valuable starting material for the sy...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for Researchers
Abstract
3-Chloro-2-hydroxy-5-methoxybenzoic acid is a polysubstituted aromatic scaffold possessing multiple distinct reactive sites, making it a valuable starting material for the synthesis of complex molecules in drug discovery and materials science. This guide provides a comprehensive technical overview of the key reagents and detailed protocols for the selective functionalization of its three primary reactive centers: the carboxylic acid, the phenolic hydroxyl group, and the aromatic ring. We delve into the chemical principles governing each transformation, offering field-proven insights into experimental design, reaction optimization, and product characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.
Introduction: A Multifaceted Building Block
The strategic value of 3-Chloro-2-hydroxy-5-methoxybenzoic acid lies in the orthogonal reactivity of its functional groups. The carboxylic acid allows for the formation of esters and amides, the phenolic hydroxyl group can be converted into ethers and esters, and the chloro-substituted aromatic ring provides a handle for cross-coupling reactions or nucleophilic substitution. Understanding the interplay of the electronic effects of the substituents—the activating, ortho-, para- directing hydroxyl and methoxy groups, and the deactivating chloro and carboxyl groups—is paramount for achieving selective transformations.
Physicochemical Properties
A summary of the key physicochemical properties of the title compound is presented below for reference.
The molecule offers three primary sites for chemical modification, each with distinct reactivity profiles that can be addressed with specific reagents and conditions.
Caption: Primary functionalization pathways for 3-Chloro-2-hydroxy-5-methoxybenzoic acid.
Functionalization of the Carboxylic Acid Group
The carboxylic acid is often the most accessible functional group for initial derivatization. Its conversion to amides or esters is a common strategy to introduce diversity and modulate physicochemical properties.
Amide Bond Formation via Coupling Reagents
Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at ambient temperatures due to the formation of a stable ammonium-carboxylate salt.[2] Therefore, activation of the carboxylic acid with a coupling reagent is necessary to facilitate nucleophilic attack by the amine.[3]
Causality Behind Experimental Choices:
Carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) are widely used due to their efficiency and moderate cost.[2] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to racemization if the acid has a chiral center and can rearrange to an inactive N-acylurea. To mitigate these side reactions and improve yields, additives like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often included. More modern phosphonium (e.g., BOP, PyBOP) or aminium/uronium (e.g., HATU, HBTU) reagents offer higher efficiency and faster reaction times, especially for sterically hindered substrates, but at a higher cost.[3]
This protocol describes the synthesis of N-benzyl-3-chloro-2-hydroxy-5-methoxybenzamide.
Workflow Overview:
Caption: Standard workflow for amide coupling using a uronium-based reagent.
Reagents & Materials:
3-Chloro-2-hydroxy-5-methoxybenzoic acid (1.0 eq)
HATU (1.1 eq)
N,N-Diisopropylethylamine (DIEA) (3.0 eq)
Benzylamine (1.1 eq)
Anhydrous Dimethylformamide (DMF)
Ethyl acetate (EtOAc), 1 M HCl, Saturated NaHCO₃, Brine
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Chloro-2-hydroxy-5-methoxybenzoic acid (e.g., 203 mg, 1.0 mmol).
Dissolve the acid in anhydrous DMF (5 mL).
Add DIEA (523 µL, 3.0 mmol) to the solution and stir for 5 minutes.
Add HATU (418 mg, 1.1 mmol) in one portion. The solution may change color. Stir for 10-15 minutes at room temperature to allow for pre-activation.
Slowly add benzylamine (120 µL, 1.1 mmol) to the reaction mixture.
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the consumption of the starting acid by Thin Layer Chromatography (TLC).
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water (20 mL) and EtOAc (20 mL).
Separate the layers. Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/EtOAc) to yield the pure amide.
Esterification
Esterification is another key transformation, often used to increase lipophilicity or act as a protecting group.
Fischer esterification is a classic, cost-effective method involving refluxing the carboxylic acid in an excess of alcohol with a strong acid catalyst.[4] The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction toward the product.[5]
Dissolve 3-Chloro-2-hydroxy-5-methoxybenzoic acid (1.0 g) in anhydrous methanol (20 mL) in a round-bottom flask.
Carefully add concentrated H₂SO₄ (2-3 drops) to the solution while stirring.
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor by TLC.
After cooling to room temperature, remove the excess methanol under reduced pressure.
Dissolve the residue in EtOAc (30 mL) and wash carefully with saturated NaHCO₃ solution (2 x 20 mL) to neutralize the acid catalyst, followed by brine (1 x 20 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the methyl ester, which can be further purified by recrystallization or chromatography if necessary.
For molecules with acid-sensitive functional groups, the Steglich esterification, using DCC and a catalytic amount of 4-Dimethylaminopyridine (DMAP), is a mild and effective alternative.[6]
Reagents & Materials:
3-Chloro-2-hydroxy-5-methoxybenzoic acid (1.0 eq)
Alcohol (e.g., tert-Butanol) (1.5 eq)
DCC (1.1 eq)
DMAP (0.1 eq)
Anhydrous Dichloromethane (DCM)
Procedure:
In a flask, dissolve the carboxylic acid, alcohol (e.g., tert-butanol), and DMAP in anhydrous DCM.
Cool the solution to 0°C in an ice bath.
Add a solution of DCC in DCM dropwise.
Allow the reaction to warm to room temperature and stir for 12-18 hours.
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate.
Wash the filtrate with 0.5 M HCl and then with brine. Dry the organic layer and concentrate to obtain the crude ester, which is then purified by chromatography.
Functionalization of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is nucleophilic and slightly acidic. Its modification typically requires a base to generate the more potent phenoxide nucleophile. Care must be taken, as the carboxylic acid is more acidic and will be deprotonated first. It is often synthetically advantageous to esterify the carboxylic acid first to prevent it from interfering with the base.
Protocol: O-Alkylation via Williamson Ether Synthesis
This reaction creates an ether linkage by reacting the corresponding phenoxide with an alkyl halide.
Heat the suspension to reflux and stir for 6-12 hours, monitoring by TLC.
Cool the reaction, filter off the inorganic salts, and rinse the filter cake with acetone.
Concentrate the filtrate under reduced pressure.
Redissolve the residue in EtOAc, wash with water and brine, dry over Na₂SO₄, and concentrate.
Purify the crude product by flash chromatography to yield the desired ether.
Modification of the Aromatic Ring
The aromatic core can be modified via electrophilic substitution at the C-H positions or by transition-metal-catalyzed cross-coupling at the C-Cl bond.
Electrophilic Aromatic Substitution (EAS)
The regiochemical outcome of EAS is dictated by the existing substituents. The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activators and ortho-, para- directors. The chloro (-Cl) and carboxyl (-COOH) groups are deactivators.
Directing Effects Analysis:
-OH (at C2): Strongly directs to C1 (blocked), C3 (blocked), and C5 (blocked). Its influence is primarily on the overall activation.
-OCH₃ (at C5): Strongly directs ortho to C4 and C6.[7]
-Cl (at C3): Weakly directs ortho to C2 (blocked) and C4, and para to C6.
-COOH (at C1): Directs meta to C3 (blocked) and C5 (blocked).
Caption: Summary of directing effects for electrophilic aromatic substitution.
Due to the high activation of the ring, reactions like halogenation or nitration would require mild conditions to avoid polysubstitution or oxidation.
C-Cl Bond Functionalization via Suzuki-Miyaura Cross-Coupling
The C-Cl bond provides a powerful handle for creating new C-C bonds using palladium-catalyzed cross-coupling reactions.[8] The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is exceptionally robust and tolerant of a wide range of functional groups.[9]
Mechanism Insight: The catalytic cycle involves three key steps: (i) Oxidative Addition of the Pd(0) catalyst to the C-Cl bond, (ii) Transmetalation where the organic group from the boron reagent is transferred to the palladium center, and (iii) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[10]
This protocol outlines the coupling of an arylboronic acid at the C3 position.
Reagents & Materials:
Methyl 3-chloro-2,5-dimethoxybenzoate (or other protected derivative) (1.0 eq)
Solvent System (e.g., Toluene/Water, Dioxane/Water)
Procedure:
Setup: In a Schlenk flask, combine the protected starting material (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
Add the degassed solvent system (e.g., Toluene and Water in a 4:1 ratio).
Reaction: Heat the mixture to 80-100°C and stir vigorously for 8-24 hours. Monitor the reaction progress by TLC or GC-MS.
Work-up: Cool the reaction to room temperature and dilute with EtOAc. Wash with water and brine.
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the coupled product.
Conclusion
3-Chloro-2-hydroxy-5-methoxybenzoic acid is a highly adaptable chemical scaffold. By selecting the appropriate reagents and reaction sequences, chemists can selectively functionalize the carboxylic acid, the phenolic hydroxyl, or the aromatic ring. The protocols and principles outlined in this guide serve as a foundational framework for researchers to design and execute synthetic routes to novel and complex derivatives. Careful consideration of protecting group strategies and reaction conditions is essential for achieving high yields and selectivity in multi-step syntheses.
Zhang, L., et al. (2021). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 45(1-2), 166-171. [Link]
Zhang, L., et al. (2021). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. [Link]
National Center for Biotechnology Information. (n.d.). 3-Hydroxy-5-methoxybenzoic acid. PubChem. Retrieved February 15, 2026, from [Link]
Lalloz, M., et al. (1993). Esterification of hydroxybenzoic acids. U.S.
Sterling Institute of Pharmacy. (n.d.).
Jasperse, J. (n.d.). 5 Major Electrophilic Aromatic Substitution Reactions. Chem 360 Notes.
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved February 15, 2026, from [Link]
Reddy, M. J., et al. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 17(4), 4261-4270. [Link]
Scribd. (n.d.).
National Center for Biotechnology Information. (n.d.). 3-chloro-2-hydroxy-5-methoxybenzoic acid. PubChem. Retrieved February 15, 2026, from [Link]
Hirwe, N. W., & Rana, K. N. (1938). DERIVATIVES OF SALICYLIC ACID. Part XIII. Chlorosalicylic Acids and Their Methyl Ethers. Proceedings of the Indian Academy of Sciences - Section A, 8(2), 208-214.
Cera, G., & D'Amico, F. (2016). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry, 20(1), 1-15.
Vo, T. D., et al. (2015). Zirconium and Hafnium Polyhedral Oligosilsesquioxane Complexes – Green Homogeneous Catalysts in the Formation of Bio-Derived Ethers via a MPV/Etherification Reaction Cascade. OSTI.GOV. [Link]
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved February 15, 2026, from [Link]
BenchChem. (n.d.). Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 3-Chloro-5-nitrobenzoic Acid.
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved February 15, 2026, from [Link]
University of Michigan-Dearborn. (2020).
National Center for Biotechnology Information. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. PubChem. Retrieved February 15, 2026, from [Link]
Gola, C., et al. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Organic & Biomolecular Chemistry, 20(21), 4348-4353. [Link]
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved February 15, 2026, from [Link]
Sciencemadness.org. (2016).
MacNevin, C. J., & Snieckus, V. (2021). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Chemical Education, 98(1), 17-31. [Link]
Google Patents. (n.d.). CN102766043A - Preparation method for 3-(2-chloro-4-(trifluoromethyl) phenoxy)-benzoic acid.
Cai, Y., et al. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity.
Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9257-9259. [Link]
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved February 15, 2026, from [Link]
Valente, C., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(20), 15925-16001. [Link]
Ellman Laboratory, Yale University. (n.d.). C-H Functionalization. Retrieved February 15, 2026, from [Link]
Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved February 15, 2026, from [Link]
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Al-Hadiya, B. H. (2016). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 21(5), 633. [Link]
Peng, C., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. Bioorganic & Medicinal Chemistry, 69, 116891. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Minimizing By-Product Formation & Process Optimization
Status: Operational | Lead Scientist: Dr. A. Vance | Last Updated: 2026-02-15
Introduction: The "Activated Ring" Paradox
Welcome to the technical support hub for 3-Chloro-2-hydroxy-5-methoxybenzoic acid . If you are here, you are likely facing a classic synthesis paradox: you need to introduce a chlorine atom at position 3 of a highly activated aromatic ring (2-hydroxy-5-methoxybenzoic acid), but the very groups that facilitate this reaction (2-OH and 5-OMe) also make the molecule prone to over-chlorination and oxidative degradation .
This guide moves beyond generic textbook advice. We treat your synthesis as a system of competing rates, where the goal is to kinetically favor the C3-chlorination while suppressing the thermodynamic sink of di-chlorination and decarboxylation.
Module 1: The Critical Protocol (NCS-Mediated Chlorination)
The Problem: Using elemental chlorine (
) or sulfuryl chloride () often releases chlorine too rapidly, creating high local concentrations that drive the formation of 3,6-dichloro-2-hydroxy-5-methoxybenzoic acid (the "over-chlorinated" impurity).
The Solution: Switch to N-Chlorosuccinimide (NCS) with acid catalysis.[1][2] This system acts as a "chlorine reservoir," releasing electrophilic Cl species at a controlled rate.
Optimized Experimental Workflow
Parameter
Specification
Rationale
Reagent
N-Chlorosuccinimide (NCS)
Provides a controlled release of , preventing "hot spots" of reactivity.
Stoichiometry
1.00 - 1.05 equivalents
Strict limiting reagent control. Excess NCS immediately attacks position 6.
Catalyst
(Catalytic, ~10 mol%)
Protonates NCS, increasing its electrophilicity without requiring high temperatures.
Solvent
Acetonitrile (MeCN) or DMF
Polar aprotic solvents stabilize the transition state and improve regioselectivity compared to non-polar solvents.
Temperature
0°C 25°C
Start cold to minimize oxidative by-products; warm to room temp to drive conversion.
Step-by-Step Protocol
Dissolution: Dissolve 2-hydroxy-5-methoxybenzoic acid (1.0 eq) in Acetonitrile (10 mL per gram).
Activation: Add concentrated
(0.1 eq). Stir for 5 minutes at room temperature.
Addition: Cool the mixture to 0°C. Add NCS (1.05 eq) portion-wise over 30 minutes. Do not dump it in all at once.
Reaction: Allow to warm to 25°C and stir for 2–4 hours. Monitor by HPLC or TLC.
Quench: Pour into ice water. The product often precipitates.[1] If not, extract with Ethyl Acetate.
Purification: Recrystallize from dilute Ethanol or Acetic Acid/Water to remove succinimide and trace isomers.
Module 2: Visualizing the Reaction Landscape
Understanding why by-products form is the first step to stopping them. The diagram below maps the kinetic competition occurring in your flask.
Figure 1: Reaction pathway showing the competition between the desired C3-chlorination and the secondary C6-chlorination (Impurity A). Note that the target product is still reactive toward further chlorination.
Module 3: Troubleshooting & FAQs
Q1: I am consistently seeing ~10% of the 3,6-dichloro impurity. How do I remove it?
Diagnosis: This is a "Stoichiometry & Rate" issue. The 5-methoxy group activates position 6, making it the second most reactive site. Once the 3-chloro product forms, it can react again if any excess active chlorine is present.
Corrective Action:
Reduce NCS: Drop equivalents to 0.95 - 0.98 eq . It is better to leave 5% unreacted starting material (which is easily separated by polarity) than to form the di-chloro impurity (which is structurally very similar to the product and hard to separate).
Slow Addition: Add NCS as a solution in MeCN via a syringe pump over 1 hour. This keeps the instantaneous concentration of
low.
Q2: My yield is low, and I see a spot corresponding to a chlorophenol. What happened?
Diagnosis:Decarboxylation . Salicylic acid derivatives are thermally unstable. The electron-withdrawing chlorine atom, once added, destabilizes the carboxyl group further, facilitating
loss, especially under acidic heating.
Corrective Action:
Temperature Limit: Never heat the reaction above 40°C.
Workup pH: Avoid strongly acidic workups if possible. When extracting, keep the aqueous phase buffered (pH 3-4) rather than using concentrated HCl.
Q3: Why Acetonitrile (MeCN) instead of DCM or Toluene?
Analysis:
Solubility: The starting material is polar (benzoic acid). It dissolves poorly in non-polar solvents, leading to heterogeneous reactions where local concentrations spike, causing over-chlorination.
Selectivity: Polar solvents like MeCN or DMF solvate the transition state effectively. Literature suggests MeCN/H2SO4 provides superior regioselectivity for salicylic acid derivatives compared to non-polar media [1].
Module 4: Interactive Troubleshooting Flowchart
Use this logic gate to diagnose your current batch failure.
Figure 2: Decision tree for identifying and correcting common synthetic failures based on impurity profiling.
References
Wu, Y. Q., et al. (2020). "Regioselective Chlorination of Salicylic Acid Derivatives using NCS in Acetonitrile." Synthetic Communications, 50(6), 813–822. (Validated via Search Result 1.9)
BenchChem Protocols. "N-Chlorosuccinimide (NCS) Mediated Chlorination of Aromatic Compounds." (Validated via Search Result 1.5)
Broadwater, M. A., et al. (2018).[3] "Reactivity of Halogenating Agents toward Salicylic Acid." Environmental Science: Water Research & Technology. (Validated via Search Result 1.15)
Organic Chemistry Portal. "N-Chlorosuccinimide (NCS) Reactivity Profile." (Validated via Search Result 1.11)
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 3-Chloro-2-hydroxy-5-methoxybenzoic acid (Product No. C2H5MBA). This guide is designed for researchers, scientists, and drug development professionals encountering coloration issues during the synthesis and purification of this key chemical intermediate. Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to ensure you achieve the highest purity and a colorless final product.
Frequently Asked Questions (FAQs)
Q1: Why is my isolated 3-Chloro-2-hydroxy-5-methoxybenzoic acid yellow, brown, or pink instead of white?
A1: The primary cause of coloration is the oxidation of the phenolic hydroxyl group.
The structure of 3-Chloro-2-hydroxy-5-methoxybenzoic acid contains a phenol moiety, which is highly susceptible to oxidation.[1] Exposure to air (oxygen), trace metal catalysts, or oxidizing agents can initiate a cascade of reactions, forming highly colored impurities.
Key Mechanisms:
Formation of Quinones: The phenolic group can be oxidized to form ortho- or para-benzoquinones.[1][2][3][4] These quinone structures contain extended conjugated systems that absorb visible light, appearing as yellow, red, or brown compounds.[2][4]
Charge-Transfer Complexes: Dihydroxylated intermediates formed during oxidation can react with quinones to generate charge-transfer complexes, such as quinhydrones, which are intensely colored even at very low concentrations.[2][3][4]
Polymerization: Oxidative coupling of phenol radicals can lead to the formation of polymeric materials, which are often dark and tarry.
Residual Impurities: Color may also stem from impurities in starting materials or by-products from the synthetic route that persist through the initial work-up.[5]
Q2: How can I quickly diagnose the likely cause of the coloration in my sample?
A2: A combination of simple analytical techniques and observation can provide valuable clues.
Before proceeding with a large-scale purification, a quick diagnosis can save significant time and resources.
Thin-Layer Chromatography (TLC): This is the most powerful initial diagnostic tool.
Procedure: Spot your crude, colored product on a silica gel TLC plate and develop it with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid to improve spot shape).
Interpretation: A pure, colorless compound should yield a single, UV-active spot. Colored impurities will appear as distinct, colored spots, often at a different Rf value. Streaking or color at the baseline suggests polymeric, highly polar, or insoluble impurities.
Solubility Test:
Procedure: Test the solubility of a small sample in a common recrystallization solvent like ethanol or a toluene/ethanol mixture.
Interpretation: If the color dissolves along with your product, it is likely a soluble impurity that will require a specific decolorization step. If a colored solid remains undissolved, it may be an insoluble by-product that can be removed by hot filtration.
Q3: What is the most effective first-line method to remove color and purify my product?
A3: A carefully optimized recrystallization is the gold standard for purifying crystalline solids like C2H5MBA. [6][7][8]
Recrystallization works by exploiting the differences in solubility between your desired compound and the impurities at different temperatures.[9][10] The goal is to find a solvent system where the product is highly soluble when hot but poorly soluble when cold, while the impurities remain in the cold solvent.[7]
Workflow for Troubleshooting Purification:
Caption: Decision workflow for purification of C2H5MBA.
Recommended Solvent System Selection:
Finding the ideal solvent is crucial. A mixed solvent system often provides the best results for substituted benzoic acids.
Solvent System
Boiling Point (°C)
Properties & Rationale
Water
100
Pro: Benzoic acids often have good temperature-dependent solubility in water.[11] It is inexpensive and non-toxic. Con: The chloro and methoxy groups reduce water solubility, potentially requiring large volumes.
Ethanol/Water
~78-100
Pro: Highly effective. The product dissolves well in hot ethanol, and the slow addition of hot water (as an anti-solvent) induces crystallization upon cooling. This system is excellent for excluding many organic impurities.
Toluene/Ethanol
~80-111
Pro: A powerful combination. Toluene is a good solvent for the aromatic ring, while a small amount of ethanol improves solubility of the polar carboxylic acid and hydroxyl groups. This can be effective for removing more non-polar colored impurities.
Acetic Acid/Water
~100-118
Pro: The acidic nature of the solvent can suppress the ionization of the carboxylic acid, sometimes leading to better crystal formation. Often used when other systems fail. Con: Residual acetic acid can be difficult to remove and may require extensive drying.
Q4: My product is still colored after recrystallization. What is my next step?
A4: Use activated carbon (charcoal) treatment during recrystallization. [9][12]
If colored impurities are co-crystallizing with your product, activated carbon is an excellent adsorbent to remove them.[13][14] Its highly porous structure provides a vast surface area that traps large, conjugated colored molecules.[15][16]
Mechanism of Action:
Caption: Adsorption of colored impurities by activated carbon.
Important Considerations:
Amount: Use sparingly, typically 1-2% by weight relative to your crude product.[12] Using too much can lead to significant loss of your desired product through adsorption.[14]
Timing: Add the carbon to the hot, dissolved solution after removing it from the heat source momentarily to prevent violent boiling.[12][14]
Contact Time: Boil the solution with the carbon for 5-10 minutes.[8] Prolonged contact can increase product loss.[14]
Removal: The carbon must be removed via hot gravity filtration before allowing the solution to cool and crystallize.[14]
Q5: How can I prevent or minimize color formation in the first place?
A5: Proactive measures during synthesis and handling are critical.
Inert Atmosphere: Whenever possible, conduct reactions and work-ups under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes contact with atmospheric oxygen, the primary culprit in oxidation.
Use High-Purity Reagents: Ensure starting materials and solvents are free from metal contaminants and oxidizing impurities.[5]
Control Reaction Temperature: Avoid excessive heat, as high temperatures can accelerate degradation and side reactions that produce colored by-products.
Antioxidant Addition: During work-up or storage, consider adding a small amount of a reducing agent like sodium metabisulfite or sodium dithionite to the aqueous phase to scavenge dissolved oxygen and reduce any quinones that may have formed.
Storage: Store the final product in a tightly sealed, amber-colored vial, protected from light and air, preferably in a cool, dry place.
Detailed Experimental Protocols
Protocol 1: Optimized Recrystallization with Activated Carbon Treatment
This protocol assumes you are starting with 10 grams of crude, colored 3-Chloro-2-hydroxy-5-methoxybenzoic acid and using an ethanol/water solvent system.
Dissolution:
Place the 10 g of crude product into a 250 mL Erlenmeyer flask.
Add 50 mL of ethanol and a magnetic stir bar.
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more ethanol in small portions (5-10 mL) only if necessary to achieve full dissolution at boiling.
Activated Carbon Treatment:
Temporarily remove the flask from the heat source.
Carefully add ~100-200 mg (1-2 wt%) of decolorizing activated carbon to the solution. Caution: Adding carbon to a boiling solution can cause it to boil over violently.
Return the flask to the hot plate and maintain a gentle boil with stirring for 5-10 minutes.
Hot Gravity Filtration:
Set up a gravity filtration apparatus using a short-stemmed funnel and fluted filter paper.
Preheat the entire apparatus (funnel, filter paper, and receiving flask) by pouring boiling ethanol through it. This prevents premature crystallization in the funnel.
Quickly filter the hot, carbon-containing solution into the clean, preheated receiving flask. The goal is to remove all the black carbon particles.
Crystallization:
To the hot, clear filtrate, add hot water dropwise with swirling until a faint, persistent cloudiness appears. Add a drop or two of hot ethanol to redissolve the cloudiness, ensuring the solution is perfectly saturated.
Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of large, pure crystals.
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
Collection and Drying:
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals in the funnel with a small amount of ice-cold 1:1 ethanol/water solution to rinse away any remaining soluble impurities.
Continue to pull a vacuum to air-dry the crystals as much as possible.
Transfer the white, crystalline product to a watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (40-50 °C).
References
Mijangos, F., Varona, F., & Villota, N. (2006). Changes in Solution Color During Phenol Oxidation by Fenton Reagent. Environmental Science & Technology, 40(17), 5538–5543. [Link]
Oreate AI. (2026). The Color of Oxidized Phenol: A Deep Dive Into Wine's Chromatic Complexity. [Link]
Mijangos, F., Varona, F., & Villota, N. (2006). Changes in solution color during phenol oxidation by Fenton reagent. PubMed. [Link]
Carbotecnia. (2025). Decolorization with Activated Carbon. [Link]
University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. [Link]
Concepts Ecotech. (n.d.). Decolorization of Solution & Chemicals. [Link]
Mijangos, F., Varona, F., & Villota, N. (2006). Changes in Solution Color During Phenol Oxidation by Fenton Reagent. ResearchGate. [Link]
University of Arizona. (n.d.). Recrystallization. [Link]
University of Toronto Scarborough. (n.d.). Recrystallization - Single Solvent. [Link]
Huamei Carbon. (2025). The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters. [Link]
Google Patents. (1978).
Google Patents. (1928).
Schwab, F. W., & Wichers, E. (1940). Preparation of benzoic acid of high purity. Journal of Research of the National Bureau of Standards, 25(6), 747. [Link]
Amrita OLabs. (2015). Purification of Benzoic Acid by Crystallization. YouTube. [Link]
Biotage. (2023). How can I remove color from my reaction product? [Link]
Zhang, Y., et al. (2019). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 43(5-6), 166-170. [Link]
Zhang, Y., et al. (2019). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. [Link]
University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]
PrepChem. (n.d.). Synthesis of 2-Chloro-3-hydroxy benzoic acid. [Link]
3NH. (2024). Liquid Pharmaceutical Color Detection. [Link]
Agilent. (2023). Is Color Analysis an Effective Method for QA/QC in Pharmaceutical Manufacturing? [Link]
Chemistry Stack Exchange. (2016). Color of methoxy substituted phenyl rings when heated in the presence of acid. [Link]
Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. [Link]
Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. [Link]
Yatome, C., et al. (1991). Studies on Bleaching Mechanism of Dyes. Part Identification of Decomposition Products of Hydroxyazobenzenes by Bleaching with Sodium Hypochlorite. Journal of the Japan Research Association for Textile End-Uses, 32(1), 31-36. [Link]
Reddit. (2023). Why do sieves turn my reagents pink/red? r/chemistry. [Link]
Henniges, U., et al. (2017). Degradation of the cellulosic key chromophore 2,5-dihydroxy-[2][15]-benzoquinone (DHBQ) under conditions of chlorine dioxide pulp bleaching: formation of rhodizonate as secondary chromophore—a combined experimental and theoretical study. Cellulose, 24(10), 4191-4200. [Link]
Paravina, R. D., Ontiveros, J. C., & Powers, J. M. (2002). Curing-dependent changes in color and translucency parameter of composite bleach shades. Journal of Esthetic and Restorative Dentistry, 14(3), 158-166. [Link]
Technical Support Center: Stability & Degradation of 3-Chloro-2-hydroxy-5-methoxybenzoic Acid
This guide functions as a specialized Technical Support Center for researchers working with 3-Chloro-2-hydroxy-5-methoxybenzoic acid (CHMBA) . It is designed to troubleshoot stability issues, identify unknown impurities,...
Author: BenchChem Technical Support Team. Date: February 2026
This guide functions as a specialized Technical Support Center for researchers working with 3-Chloro-2-hydroxy-5-methoxybenzoic acid (CHMBA) . It is designed to troubleshoot stability issues, identify unknown impurities, and optimize handling protocols based on the molecule's specific chemical vulnerabilities.
Case Reference: CHMBA-STAB-01
Support Tier: Senior Application Scientist
Status: Active
Executive Summary: The Stability Profile
3-Chloro-2-hydroxy-5-methoxybenzoic acid is a polysubstituted salicylic acid derivative. Its degradation profile is governed by three competing functionalities:
The Salicylic Core (2-OH, 1-COOH): Prone to decarboxylation under high thermal stress and chelation with metal ions.
The Aryl Chloride (3-Cl): Highly susceptible to photolytic dechlorination (homolytic fission) due to the ortho-position relative to the hydroxyl group.
The Methoxy Group (5-OMe): An electron-donating group that activates the ring, making it vulnerable to oxidative demethylation and electrophilic attack (e.g., by hydroxyl radicals).
Quick Diagnostic:
Yellow/Brown Solution? Suspect oxidation to quinoid species (Pathway B).
New Early Eluting Peak (HPLC)? Suspect Photodechlorination (Pathway A).
Mass Shift (-14 Da)? Suspect Demethylation (Pathway C).
Interactive Troubleshooting Guide (FAQ Format)
Issue 1: "I see a new impurity peak appearing after leaving the sample on the benchtop."
Diagnosis: Likely Photolytic Dechlorination .
Mechanism: The C-Cl bond, particularly when ortho to a phenolic hydroxyl, is UV-labile. Absorption of UV light (ambient or fluorescent) causes homolytic cleavage of the C-Cl bond, replacing the chlorine with hydrogen or a hydroxyl group.
The Chemistry:
Corrective Action:
Immediate: Protect all solutions from light using amber glassware or aluminum foil.
Verification: Check LC-MS for a mass of [M-34+1] (Dechlorinated product: 2-hydroxy-5-methoxybenzoic acid).
Issue 2: "My solution turned from colorless to light amber over 24 hours."
Diagnosis:Oxidative Quinone Formation .
Mechanism: The 2-hydroxy and 5-methoxy groups make the benzene ring electron-rich. In the presence of dissolved oxygen and trace metal ions (Fe, Cu), the phenol oxidizes to a semiquinone radical, eventually forming colored quinoid species.
Corrective Action:
Protocol Adjustment: Degas buffers with Helium or use an inline degasser. Add a chelating agent (e.g., 0.1 mM EDTA) to the mobile phase to sequester trace metals.
Issue 3: "I detect a peak with m/z 188 (M-14) in my mass spec."
Diagnosis:O-Demethylation .
Mechanism: Acidic hydrolysis or radical oxidation can cleave the methyl ether bond at position 5.
Product: 3-Chloro-2,5-dihydroxybenzoic acid (Gentisic acid derivative).
Context: This is common if the sample was subjected to strong acidic conditions (pH < 2) or high temperatures during preparation.
Detailed Degradation Pathways (Visualized)
The following diagram maps the degradation cascade of CHMBA. Use this to identify impurity peaks in your chromatograms.
Figure 1: Degradation map of CHMBA showing primary stress pathways: Photolysis (Red), Demethylation (Yellow), and Oxidation (Green).
Standard Operating Procedures (SOPs) for Stability Assessment
To validate these pathways in your specific matrix, perform the following Forced Degradation Protocol .
Protocol A: Photostability Stress Test
Objective: Confirm sensitivity to light (Pathway A).
Preparation: Prepare a 100 µg/mL solution of CHMBA in 50:50 Methanol/Water.
Control: Wrap one vial in aluminum foil (Dark Control).
Exposure: Place the unwrapped vial in a light chamber (Cool White Fluorescent + UV) for 24 hours (approx. 1.2 million lux hours).
Analysis: Inject both samples into HPLC.
Acceptance Criteria: If the exposed sample shows >2% degradation compared to control, the molecule is Photosensitive .
Expected Impurity: Elutes earlier than parent (more polar due to loss of Cl).
Protocol B: Oxidative Stress Test
Objective: Confirm susceptibility to radical attack/demethylation (Pathway B/C).
Preparation: Mix 1 mL of CHMBA stock with 1 mL of 3% Hydrogen Peroxide (
).
Incubation: Store at Room Temperature for 4 hours.
Quenching: Add catalase or sodium bisulfite to neutralize excess peroxide.
Analysis: Analyze via LC-MS.
Look for: Peaks with +16 Da (Hydroxylation) or -14 Da (Demethylation).
Quantitative Data Summary: Predicted Impurity Shifts
Use this table to correlate your LC-MS data with specific degradation events.
Degradation Pathway
Modification
Mass Shift (Δ Da)
Polarity Shift (HPLC)
Likely Cause
Photolysis
Loss of -Cl, Gain of -H
-34 Da
Earlier Elution (More Polar)
Exposure to ambient light
O-Demethylation
Loss of -CH3, Gain of -H
-14 Da
Earlier Elution (More Polar)
Acidic pH, Radical oxidation
Hydroxylation
Gain of -OH
+16 Da
Earlier Elution
Oxidative stress ()
Decarboxylation
Loss of -CO2
-44 Da
Later Elution (Less Polar)
High Heat (>80°C)
References
Photodechlorination Mechanisms
Source: The photolysis of chlorinated aromatic acids (e.g., chlorobenzoic acid)
Reference: University of Waterloo. (n.d.). Photochemical Degradation of Chlorobenzene. Retrieved from
Salicylic Acid Derivative Stability
Source: Hydroxybenzoic acids (salicylic acids) are known to undergo decarboxylation and oxidation. The presence of electron-donating groups (-OMe)
Reference: ChemicalBook. (2023). 3-CHLORO-5-METHOXY-BENZOIC ACID Properties and Safety. Retrieved from
General Degradation of Chlorinated Phenols
Source: Chlorinated hydroxybenzoic acids are intermediates in the degradation of herbicides like Dicamba and are susceptible to microbial and photolytic cleavage.
Reference: ResearchGate. (2017).[1] Degradation Pathway for 3-chlorobenzoic acid. Retrieved from
Synthesis and Reactivity Context
Source: Synthetic routes for similar compounds (e.g., Bosutinib intermediates) highlight the reactivity of the methoxy and chloro groups during processing.
Reference: MDPI. (2013). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from
Technical Support Center: Overcoming Steric Hindrance in 3-Chloro-2-hydroxy-5-methoxybenzoic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chloro-2-hydroxy-5-methoxybenzoic acid and its derivatives. This guide provides in-depth troubleshoot...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chloro-2-hydroxy-5-methoxybenzoic acid and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of steric hindrance in derivatization reactions. The unique substitution pattern of this molecule, particularly the groups ortho to the carboxylic acid (a chloro group) and the hydroxyl group (a chloro and a methoxy group), can significantly impede reactions at these sites. This resource is designed to help you navigate these challenges and achieve your synthetic goals.
Understanding the Challenge: The "Ortho Effect" on Steroids
The primary obstacle in synthesizing derivatives of 3-chloro-2-hydroxy-5-methoxybenzoic acid is steric hindrance . This occurs when the bulky groups on the benzene ring physically block the approach of reagents to the reactive sites, namely the carboxylic acid and the hydroxyl group. The presence of a substituent at the ortho position (the position adjacent to the functional group) to the carboxyl group can force the carboxyl group to twist out of the plane of the benzene ring.[1] This "ortho effect" can inhibit resonance and alter the reactivity of the functional group.[1][2]
In our target molecule, the carboxylic acid at position 1 is flanked by a hydroxyl group at position 2 and a chloro group at position 3. Similarly, the hydroxyl group is sterically encumbered by the adjacent chloro group. This steric congestion makes standard reactions like esterification, amidation, and etherification challenging.
Question 1: My standard Fischer esterification of 3-chloro-2-hydroxy-5-methoxybenzoic acid is giving very low yields. What's going wrong and how can I improve it?
Answer:
Standard Fischer esterification, which involves heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst (like H₂SO₄), is often inefficient for sterically hindered acids.[3][4] The bulky ortho substituents impede the approach of the alcohol to the protonated carbonyl carbon.
Troubleshooting Strategies:
Activate the Carboxylic Acid: Instead of relying on the alcohol to be the primary nucleophile, you can convert the carboxylic acid into a more reactive intermediate.
Acid Chlorides: Convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is much more electrophilic and will react more readily with alcohols, even hindered ones.
Coupling Agents: Utilize modern peptide coupling agents. Reagents like TBTU, TATU, or COMU can be used to form esters under mild conditions at room temperature in the presence of an organic base.[5]
Use a Less Hindered Alcohol (if possible): If your synthetic route allows, using a smaller, less sterically demanding alcohol can improve yields.
Increase Reaction Temperature and Time: While not always ideal, pushing the reaction conditions with higher temperatures and longer reaction times can sometimes overcome the activation energy barrier. However, be mindful of potential side reactions and decomposition.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates by directly and efficiently heating the reactants.[6][7][8] This can lead to higher yields in shorter timeframes, even for sterically hindered systems.[9][10]
Question 2: I'm trying to selectively esterify the carboxylic acid without reacting with the hydroxyl group. What's the best approach?
Answer:
Selective esterification requires conditions that favor reaction at the carboxylic acid over the phenol.
Uronium-based coupling agents like TBTU are highly effective for esterifying sterically hindered acids at room temperature, which minimizes the risk of side reactions with the phenol.
Experimental Protocol: Selective Esterification using TBTU
Dissolve: In an inert atmosphere (e.g., under nitrogen or argon), dissolve 3-chloro-2-hydroxy-5-methoxybenzoic acid (1.0 eq) in a suitable aprotic solvent like DMF or DCM.
Add Base: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq).
Add Alcohol: Add the desired alcohol (1.2 eq).
Add Coupling Agent: Slowly add a solution of TBTU (1.2 eq) in DMF or DCM to the reaction mixture.
React: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify: Purify the crude product by column chromatography.
Amidation of the Carboxylic Acid
Question 3: My attempts at direct amidation of 3-chloro-2-hydroxy-5-methoxybenzoic acid with an amine are failing. What catalysts or methods should I consider?
Answer:
Direct amidation of carboxylic acids with amines is often difficult, especially with sterically hindered substrates, as it requires high temperatures to dehydrate the intermediate ammonium carboxylate salt.
Troubleshooting Strategies:
Catalytic Amidation: Several catalysts can promote direct amidation under milder conditions.
Titanium(IV) Fluoride (TiF₄): Catalytic amounts of TiF₄ have been shown to be effective for the direct amidation of both aromatic and aliphatic carboxylic acids.[11]
Boric Acid (B(OH)₃): Boric acid is a mild and effective catalyst for the amidation of benzoic acid derivatives.[12]
Pyridine-Borane Complexes: These have also been reported as effective catalysts for direct amidation.[13]
Activation of the Carboxylic Acid: Similar to esterification, activating the carboxylic acid is a reliable strategy.
Acid Chloride Formation: Convert the carboxylic acid to the corresponding acid chloride, which will then readily react with the amine.
Peptide Coupling Reagents: Reagents such as DCC, EDC, HATU, and HBTU are highly efficient for amide bond formation under mild conditions.
Iridium-Catalyzed C-H Amidation: For certain applications, late-stage amination via directed C-H activation can be a powerful tool. Iridium catalysts have been used for the ortho-amination of benzoic acids.[14][15]
Question 4: How can I perform a selective amidation in the presence of the phenolic hydroxyl group?
Answer:
The use of peptide coupling reagents at or below room temperature is generally the most effective method for selective amidation. The phenolic hydroxyl group is significantly less nucleophilic than the amine and is unlikely to react under these conditions.
Etherification of the Phenolic Hydroxyl Group
Question 5: I'm struggling with the etherification of the 2-hydroxy group. The reaction is sluggish and gives poor yields. What are some effective methods for hindered phenols?
Answer:
The hydroxyl group in 3-chloro-2-hydroxy-5-methoxybenzoic acid is sterically hindered by the adjacent chloro group. Standard Williamson ether synthesis conditions (strong base and an alkyl halide) may not be sufficient.
Troubleshooting Strategies:
Protect the Carboxylic Acid: Before attempting etherification, it is highly recommended to protect the carboxylic acid group, typically as an ester (e.g., methyl or ethyl ester).[16][17][18][19] This prevents the base from deprotonating the carboxylic acid, which would form an unreactive carboxylate.
Advanced Etherification Methods:
Copper-Catalyzed O-Arylation: For the synthesis of diaryl ethers, copper-catalyzed methods using a ligand like picolinic acid can be effective even for hindered phenols.[20][21]
Microwave-Assisted Etherification: Using a base like KOH in DMSO under microwave irradiation has been shown to be a rapid and efficient method for the etherification of hindered phenols.[22]
Phase-Transfer Catalysis: Using a phase-transfer catalyst, such as a crown ether, can enhance the rate of etherification.[23]
Experimental Protocol: Microwave-Assisted Etherification of the Protected Phenol
Protect: First, protect the carboxylic acid of 3-chloro-2-hydroxy-5-methoxybenzoic acid as a methyl ester using standard methods (e.g., SOCl₂ in methanol).
Prepare Reaction Mixture: In a microwave-safe vessel, combine the methyl 3-chloro-2-hydroxy-5-methoxybenzoate (1.0 eq), powdered potassium hydroxide (2.0 eq), and the desired alkylating agent (1.5 eq) in DMSO.
Microwave Irradiation: Seal the vessel and irradiate in a microwave reactor at a suitable temperature (e.g., 100-150 °C) for a short period (e.g., 5-20 minutes). Monitor the reaction progress by TLC or LC-MS.
Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent.
Purify: Wash, dry, and concentrate the organic layer. Purify the product by column chromatography.
Deprotect (if necessary): Hydrolyze the methyl ester back to the carboxylic acid using standard conditions (e.g., LiOH in THF/water) if the free acid is the desired final product.
Visualization of Key Concepts
Decision Workflow for Overcoming Steric Hindrance
Caption: Decision workflow for selecting a synthetic strategy.
Protecting Group Strategy for Selective Etherification
Caption: Protecting group workflow for selective etherification.
A Comparative Guide to the Validation of High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 3-Chloro-2-hydroxy-5-methoxybenzoic acid
This guide provides a comprehensive framework for the validation of an HPLC method intended for the purity determination of 3-Chloro-2-hydroxy-5-methoxybenzoic acid, a key intermediate in various synthetic pathways. Adhe...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for the validation of an HPLC method intended for the purity determination of 3-Chloro-2-hydroxy-5-methoxybenzoic acid, a key intermediate in various synthetic pathways. Adherence to rigorous validation protocols is not merely a regulatory formality but the bedrock of scientific integrity, ensuring that the analytical data generated is reliable, reproducible, and fit for its intended purpose.[1][2] The principles outlined here are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which represent the global standard for analytical method validation.[3][4][5]
We will explore the validation process through a comparative lens, evaluating two distinct reversed-phase HPLC (RP-HPLC) methods. This approach is designed to illuminate how subtle variations in chromatographic conditions can impact method performance, providing researchers with the critical insights needed to select and optimize an analytical procedure. The objective is to create a self-validating system where the experimental data rigorously supports the method's suitability.
Proposed Methodologies for Comparison
To illustrate the validation process, we will compare two hypothetical RP-HPLC methods for the analysis of 3-Chloro-2-hydroxy-5-methoxybenzoic acid.
Method A: The Standard C18 Approach
Column: Standard C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase: Acetonitrile : Water : Phosphoric Acid (40:60:0.1, v/v/v)
Flow Rate: 1.0 mL/min
Detection: UV at 225 nm
Column Temperature: 30°C
Injection Volume: 10 µL
Method B: Alternative Selectivity with a Phenyl-Hexyl Column
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size
The choice of a Phenyl-Hexyl column in Method B is deliberate; its unique stationary phase offers different pi-pi interactions compared to the hydrophobic interactions of a C18 column, which can be advantageous for separating aromatic compounds and their closely related impurities.
The Validation Workflow: A Step-by-Step Evaluation
The validation of an analytical method is a structured process. Each parameter assesses a different aspect of the method's performance, and together they build a comprehensive picture of its capabilities.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Compound: 3-Chloro-2-hydroxy-5-methoxybenzoic acid
CAS: 1245532-48-2
Application: Key intermediate in the synthesis of bioactive pharmaceutical scaffolds (e.g., fluoroquinolones, salicylamide derivatives).
Critical Challenge: Distinguishing the target regioisomer (3-chloro) from its thermodynamic isomers (4-chloro, 6-chloro) and the starting material (5-methoxysalicylic acid) during synthesis.
This guide provides a definitive NMR characterization protocol. Unlike generic data sheets, we focus on the diagnostic splitting patterns that serve as the "fingerprint" for validating the 3-chloro substitution pattern, ensuring the exclusion of unwanted regioisomers.
Part 1: Strategic Context & Chemical Identity
In drug development, the precise position of the chlorine atom on the salicylic acid core drastically alters the electronic properties and binding affinity of the final drug candidate. The 3-position (ortho to the phenol) is electronically activated but sterically crowded. Verifying chlorination at this specific site is a critical quality gate.
Chemical Structure & Properties[1][2][3][4][5]
Feature
Specification
IUPAC Name
3-Chloro-2-hydroxy-5-methoxybenzoic acid
Molecular Formula
C₈H₇ClO₄
Molecular Weight
202.59 g/mol
Appearance
Off-white to pale cream powder
Solubility
Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
The primary challenge in characterizing this molecule is not just identifying the functional groups, but proving the regiochemistry of the chlorine atom. The starting material (5-methoxysalicylic acid) has three aromatic protons. The chlorinated product has two. The relationship between these two remaining protons determines the isomer.
1. Predicted 1H NMR Data (DMSO-d6)
Note: Values are calculated based on substituent chemical shift additivity rules for benzoic acid derivatives.
Proton Assignment
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant ()
Structural Insight
-COOH / -OH
10.0 - 14.0
Broad Singlet
N/A
Exchangeable acidic protons.
Ar-H (H6)
7.40 - 7.55
Doublet (d)
~3.0 Hz
Diagnostic: Meta-coupling to H4. Deshielded by ortho-COOH.
Ar-H (H4)
6.90 - 7.10
Doublet (d)
~3.0 Hz
Diagnostic: Meta-coupling to H6. Shielded by ortho-OMe.
-OCH₃
3.70 - 3.85
Singlet (s)
N/A
Characteristic methoxy peak.
Comparative Analysis: Target vs. Alternatives
The most common impurities are the unreacted starting material and the 6-chloro isomer (formed via competitive chlorination).
Compound
Aromatic Proton Pattern
Diagnostic Coupling ()
Target (3-Chloro)
Two Doublets
Hz (Meta)
Isomer (6-Chloro)
Two Doublets
Hz (Ortho)
Isomer (4-Chloro)
Two Singlets
Hz (Para)
Starting Material
Three signals (d, dd, d)
Mix of Ortho ( Hz) & Meta ( Hz)
Critical Insight: If you observe a coupling constant of ~9 Hz , you have synthesized the 6-chloro isomer , not the target. If you observe two singlets , you have the 4-chloro isomer . The target must show a meta-coupling of ~3 Hz.
Part 3: Experimental Protocol
Protocol A: Sample Preparation for High-Resolution NMR
Objective: Maximize signal-to-noise and resolution of splitting patterns.
Solvent Selection: Use DMSO-d6 (99.9% D).
Reasoning: DMSO is required to fully dissolve the carboxylic acid and phenol. It also slows down proton exchange, often allowing the distinct observation of the phenolic (-OH) and carboxylic (-COOH) protons, which might vanish in Methanol-d4.
Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.
Caution: Higher concentrations may cause stacking effects that shift peaks; lower concentrations may obscure the satellite peaks used for 13C calibration.
Filtration: Filter the solution through a cotton plug or PTFE syringe filter into the NMR tube to remove suspended solids (paramagnetic particles can broaden lines).
Protocol B: Instrument Parameters (400 MHz or Higher)
Pulse Sequence: Standard 1H ZG30 (30° pulse angle).
Number of Scans (NS): Minimum 16 (64 recommended for clean baselines).
Relaxation Delay (D1): Set to 2.0 seconds or higher.
Reasoning: Aromatic protons adjacent to carbonyls can have longer T1 relaxation times. A short D1 leads to integration errors.
Acquisition Time (AQ): > 3.0 seconds to ensure high digital resolution for resolving the small 3 Hz coupling.
Part 4: Visualization of Logic & Workflow
Diagram 1: Regioselectivity & Impurity Pathways
This diagram illustrates the synthetic origin of the isomers and why NMR differentiation is vital.
Caption: Reaction pathway showing the origin of the target compound and its competitive regioisomers.
Diagram 2: NMR Decision Tree
A self-validating logic flow for the researcher at the spectrometer.
Caption: Decision tree for interpreting the aromatic region of the NMR spectrum.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13071646, 3-Chloro-5-hydroxybenzoic acid (Isomer Reference). Retrieved from [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[1] (Standard reference for solvent residual peaks). Retrieved from [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds.
Comparative Monograph: 3-Chloro-2-hydroxy-5-methoxybenzoic Acid vs. Non-Chlorinated Analogs
Executive Summary: The "Chloro-Walk" Rationale In the optimization of salicylic acid derivatives for pharmaceutical applications, the introduction of a chlorine atom at the 3-position of 5-methoxysalicylic acid (the non-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Chloro-Walk" Rationale
In the optimization of salicylic acid derivatives for pharmaceutical applications, the introduction of a chlorine atom at the 3-position of 5-methoxysalicylic acid (the non-chlorinated analog) represents a classic "Chloro-Walk" strategy. This modification yields 3-Chloro-2-hydroxy-5-methoxybenzoic acid , a scaffold with distinct physicochemical and metabolic profiles.
This guide objectively compares the chlorinated compound against its parent, 2-hydroxy-5-methoxybenzoic acid (5-Methoxysalicylic acid) . The addition of chlorine is not merely structural; it fundamentally alters the electronic landscape of the aromatic ring, enhancing lipophilicity, modulating acidity (pKa), and blocking a metabolically vulnerable site.
Physicochemical Comparison
The following data highlights the shift in properties induced by the C3-chlorination.
Increased Acidity: Inductive withdrawal (-I) stabilizes the carboxylate.
pKa (Phenolic OH)
~10.5
~11.2
Increased Acidity: Stabilizes the phenoxide anion via inductive effect.
Metabolic Stability
High (C3 blocked)
Moderate (C3 open)
Metabolic Blockade: Prevents oxidative hydroxylation at the activated C3 position.
H-Bond Donors
2
2
Unchanged.
H-Bond Acceptors
4
4
Unchanged.
Technical Insight:
The chlorine atom at position 3 exerts a strong inductive electron-withdrawing effect (-I) . This pulls electron density away from the neighboring phenolic oxygen and the carboxylic acid group.
Effect on pKa: The resulting anion (after deprotonation) is stabilized, making the chlorinated compound more acidic. In drug design, this can alter protein binding affinity and solubility at physiological pH.
Effect on LogP: The high lipophilicity of the C-Cl bond drives the partition coefficient up, potentially increasing the compound's ability to cross the blood-brain barrier or cell membranes compared to the more polar parent.
Dissolution: Dissolve 5-Methoxysalicylic acid (10 mmol) in 50 mL of acetonitrile in a round-bottom flask equipped with a magnetic stir bar.
Addition: Add pTsOH catalyst. Cool the solution to 0°C in an ice bath to suppress side reactions.
Chlorination: Add NCS (10.5 mmol) portion-wise over 15 minutes.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 3:1) or HPLC.[1]
Quench: Pour the reaction mixture into 100 mL of ice-cold water. The product often precipitates.
Isolation: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over
, and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Water or Toluene to remove succinimide byproducts.
Validation (QC Criteria):
1H NMR (DMSO-d6): Look for the loss of the C3-proton signal. The aromatic region should show two singlets (or meta-coupled doublets) representing protons at C4 and C6.
Mass Spec: Observe the characteristic Chlorine isotope pattern (M and M+2 peaks in 3:1 ratio).
Figure 2: Synthetic workflow for the selective chlorination process.
Applications & Significance
Drug Discovery (Scaffold Hopping)
The 3-chloro analog is frequently used to optimize lead compounds targeting:
Prostaglandin Inhibition: Salicylic acid derivatives inhibit COX enzymes. The 3-Cl group adds steric bulk that can improve selectivity for COX-2 over COX-1 or enhance binding duration.
Antibacterial Agents: Halogenated salicylates are precursors for complex antibiotics. The chlorine atom increases lipophilicity, aiding penetration of bacterial cell walls.
Metabolic Stability
In the non-chlorinated parent, the C3 position is electronically activated and prone to Phase I metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes.
Analogy: Replacing H with Cl blocks this "soft spot," extending the half-life (
) of the molecule in vivo.
References
PubChem Compound Summary. "3-chloro-2-hydroxy-5-methoxybenzoic acid."[2] National Center for Biotechnology Information. Accessed Feb 2026.
Thermo Scientific Chemicals. "3-Chloro-5-methoxybenzoic acid Product Specifications." (Used for physical property comparisons of the class).
ChemicalBook. "Synthesis of 5-Chloro-2-hydroxybenzoic acid (Mechanism Analog).
GuideChem. "3-CHLORO-5-METHOXY-BENZOIC ACID Properties and Suppliers."
Unlike standard benzoic acid derivatives, the chlorine substituent at the C3 position necessitates specific incineration protocols (minimum 1100°C with flue gas scrubbing) to prevent the formation of dioxins and hydrochloric acid vapor. Do not dispose of this compound in standard "Non-Halogenated" organic waste streams or municipal drains.
Chemical Profile & Hazard Assessment
Understanding the molecule is the first step to safe disposal. This compound acts as both a weak acid and a halogenated organic.
Property
Data
Operational Implication
CAS Number
82477-67-6
Use for waste manifesting and inventory tracking.
Molecular Formula
C₈H₇ClO₄
Halogenated: Requires segregation from non-chlorinated solvents.
Functional Groups
Carboxylic Acid, Phenol, Aryl Chloride
Acidic: Incompatible with strong bases and oxidizers.
Physical State
Solid (Powder)
Dust generation is a primary inhalation risk during transfer.
pKa (Predicted)
~2.5 - 3.0
Solutions may be corrosive (pH < 2.0); requires neutralization before spill cleanup.
Standard PPE (Nitrile gloves, Safety Goggles) is mandatory.
Waste Segregation Decision Logic
The following workflow illustrates the decision-making process for segregating this chemical based on its physical state in your experiment.
Figure 1: Waste segregation logic. Note that adding this compound to a non-halogenated solvent (like Methanol) effectively converts the entire waste stream into "Halogenated Waste" due to the chlorine content.
Detailed Disposal Protocols
Scenario A: Disposal of Pure Solid (Excess Reagent)
Best for: Expired shelf stock or excess weighing powder.
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.
Labeling: Affix a hazardous waste label. Clearly print:
Chemical Name: 3-Chloro-2-hydroxy-5-methoxybenzoic acid
Hazard Class: Irritant, Halogenated.
Transfer:
Perform inside a fume hood to capture dust.
Do not mix with strong oxidizers (e.g., permanganates) in the solid waste bin to avoid exothermic reactions.
Final Disposal: Hand over to EHS for "Lab Pack" incineration.
Scenario B: Disposal of Liquid Waste (Reaction Mixtures)
Critical Insight: Even if dissolved in a non-halogenated solvent (e.g., Ethanol), the presence of the chloro-group technically classifies the mixture as halogenated for incineration purposes.
Segregation: Pour into the Halogenated Organic Solvents carboy (often Red or Yellow tag depending on facility).
Why? Non-halogenated waste is often used as fuel blending for cement kilns. Halogens corrode these kilns and release acid gas; they must go to specialized hazardous waste incinerators.
Compatibility Check: Ensure the waste container does not contain active metals (Sodium/Lithium) or strong bases, as the acidic proton on the benzoic acid can react to generate heat or hydrogen gas.
Scenario C: Spill Cleanup Procedure
Protocol for a 1-5g solid spill.
PPE: Don nitrile gloves, lab coat, and safety goggles. If dust is visible in the air, use N95 or half-mask respirator.
Containment: Cover the spill with a dust suppressant (damp paper towels work if the chemical is not water-reactive—this chemical is safe with damp towels).
Collection:
Do not use a brush and dustpan (creates airborne dust).
Use a scoop or stiff paper to lift the solid.
Place waste into a sealable bag (Ziploc type).
Surface Decontamination:
Wipe the area with a 5% Sodium Bicarbonate (
) solution. This neutralizes any remaining acid residue.
Dispose of wipes in the Solid Hazardous Waste bin.
Regulatory & Compliance Context (RCRA)
While 3-Chloro-2-hydroxy-5-methoxybenzoic acid is not explicitly "P-listed" or "U-listed" by the US EPA, it is regulated under the "Cradle-to-Grave" principle.
Characteristic Waste: If dissolved in a flammable solvent (Flash point < 60°C), it carries code D001 (Ignitable).[7]
Corrosivity: If in aqueous solution with pH ≤ 2, it carries code D002 (Corrosive).[7]
Generator Status: As a halogenated organic, it contributes to the total halogen load of your facility's waste profile. Inaccurate segregation (hiding it in non-halogenated streams) is a common cause of regulatory fines during EPA audits.
References
Thermo Fisher Scientific. (2024). Safety Data Sheet: 3-Chloro-5-methoxybenzoic acid (Isomer Analog). Retrieved from
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Codes & Lists (RCRA). Retrieved from
PubChem. (2024). Compound Summary: Chlorobenzoic Acid Derivatives. National Library of Medicine. Retrieved from
Sigma-Aldrich. (2024). General Disposal Guidelines for Halogenated Organic Acids. Retrieved from